molecular formula C12H19NO2 B3155544 2-Ethoxy-4-{[(propan-2-yl)amino]methyl}phenol CAS No. 802900-09-0

2-Ethoxy-4-{[(propan-2-yl)amino]methyl}phenol

Cat. No.: B3155544
CAS No.: 802900-09-0
M. Wt: 209.28 g/mol
InChI Key: GBNGJHKXBPDTBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxy-4-{[(propan-2-yl)amino]methyl}phenol is a useful research compound. Its molecular formula is C12H19NO2 and its molecular weight is 209.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Ethoxy-4-{[(propan-2-yl)amino]methyl}phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethoxy-4-{[(propan-2-yl)amino]methyl}phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethoxy-4-[(propan-2-ylamino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-4-15-12-7-10(5-6-11(12)14)8-13-9(2)3/h5-7,9,13-14H,4,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBNGJHKXBPDTBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CNC(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical and Pharmacological Profile of 2-Ethoxy-4-{[(propan-2-yl)amino]methyl}phenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive analysis of the predicted chemical properties, potential pharmacological activities, and analytical methodologies for the novel phenolic compound, 2-Ethoxy-4-{[(propan-2-yl)amino]methyl}phenol. As a molecule combining the structural motifs of a substituted phenol and a secondary aminomethyl group, it bears a resemblance to known adrenergic agents and other bioactive molecules. This document serves as a foundational resource for researchers, scientists, and drug development professionals, offering insights into its synthesis, characterization, and potential applications. All data presented herein are a synthesis of predictive modeling, analysis of structurally similar compounds, and established principles of physical organic chemistry.

Introduction and Molecular Overview

2-Ethoxy-4-{[(propan-2-yl)amino]methyl}phenol is a substituted phenol with an ethoxy group at the 2-position and an N-isopropylaminomethyl group at the 4-position. The presence of a phenolic hydroxyl group, an ether linkage, and a secondary amine confers a unique combination of acidic/basic properties, hydrogen bonding capabilities, and potential for diverse chemical interactions. The structural similarity to known beta-agonists and other pharmacologically active phenylethanolamines suggests that this molecule may exhibit interesting biological activities.

Molecular Structure:

Synthesis_Pathway A 2-Ethoxyphenol B 2-Ethoxy-4-formylphenol A->B Formylation (e.g., Vilsmeier-Haack) C 2-Ethoxy-4-{[(propan-2-yl)imino]methyl}phenol B->C Condensation with Isopropylamine D 2-Ethoxy-4-{[(propan-2-yl)amino]methyl}phenol C->D Reduction (e.g., NaBH4)

Caption: A proposed synthetic pathway for 2-Ethoxy-4-{[(propan-2-yl)amino]methyl}phenol.

Detailed Experimental Protocol (Hypothetical)

Step 1: Formylation of 2-Ethoxyphenol

  • To a solution of 2-ethoxyphenol in a suitable solvent (e.g., DMF), add a formylating agent (e.g., phosphorus oxychloride) dropwise at low temperature.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction with ice-water and extract the product with an organic solvent.

  • Purify the resulting 2-ethoxy-4-formylphenol by column chromatography.

Step 2: Condensation with Isopropylamine

  • Dissolve 2-ethoxy-4-formylphenol in a suitable solvent (e.g., methanol).

  • Add isopropylamine and a catalytic amount of acid.

  • Stir the mixture at room temperature to form the imine intermediate.

Step 3: Reduction of the Imine

  • To the solution containing the imine, add a reducing agent (e.g., sodium borohydride) in portions.

  • Stir until the reduction is complete.

  • Work up the reaction mixture to isolate the crude product.

  • Purify 2-Ethoxy-4-{[(propan-2-yl)amino]methyl}phenol by crystallization or column chromatography.

Analytical Methodologies

For the characterization and quantification of 2-Ethoxy-4-{[(propan-2-yl)amino]methyl}phenol, a combination of chromatographic and spectroscopic techniques would be employed. [1][2]

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with an acidic modifier like formic acid) would be suitable for purity assessment and quantification. [3]* Gas Chromatography (GC): Derivatization of the polar functional groups (e.g., silylation) may be necessary for GC analysis to improve volatility and peak shape.

Spectroscopic Methods
  • UV-Vis Spectroscopy: The phenolic chromophore is expected to have a maximum absorption (λmax) in the UV region, likely around 270-280 nm. The position of λmax can be influenced by the solvent polarity and pH. [4][5]* NMR, IR, and MS: As detailed in Section 3, these techniques are essential for structural elucidation and confirmation.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Analysis A Crude Product B Purified Product A->B Purification (Crystallization/Chromatography) C HPLC/GC (Purity & Quantification) B->C D NMR/IR/MS (Structural Elucidation) B->D E UV-Vis (Spectroscopic Characterization) B->E

Caption: A general analytical workflow for the characterization of 2-Ethoxy-4-{[(propan-2-yl)amino]methyl}phenol.

Safety and Handling

As with any novel chemical compound, 2-Ethoxy-4-{[(propan-2-yl)amino]methyl}phenol should be handled with appropriate safety precautions. It should be assumed to be a potential skin and eye irritant. Use of personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This technical guide has provided a comprehensive overview of the predicted chemical properties, potential pharmacological activities, and analytical methodologies for 2-Ethoxy-4-{[(propan-2-yl)amino]methyl}phenol. Based on its structural features, this compound holds promise as a potential adrenergic agent and antioxidant. The outlined synthetic and analytical procedures provide a solid foundation for researchers to further investigate this novel molecule and unlock its full potential in the fields of medicinal chemistry and drug discovery.

References

Sources

Section 1: The Phenolic Moiety: A Foundation for Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure-Activity Relationship of Substituted Phenols

For Researchers, Scientists, and Drug Development Professionals

Phenols are a class of organic compounds characterized by a hydroxyl (-OH) group directly attached to an aromatic ring.[1] This deceptively simple structure is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals, natural products, and industrial chemicals.[2][3] The unique properties of the phenolic moiety—its moderate acidity, ability to form hydrogen bonds, and participation in electron delocalization—make it a privileged scaffold for biological activity.[1][4][5]

The reactivity and, consequently, the biological function of a phenol are not static. They are exquisitely controlled by the nature and position of other chemical groups, or substituents, on the aromatic ring. Understanding the interplay between a substituent's properties and the resulting biological activity—the Structure-Activity Relationship (SAR)—is fundamental to rational drug design and the optimization of lead compounds. This guide provides a detailed exploration of the core principles governing the SAR of substituted phenols, with a focus on their antioxidant, antimicrobial, and enzyme-inhibiting properties.

Section 2: The Language of Substituents: Modulating Phenolic Activity

The influence of a substituent on the phenolic ring can be deconstructed into three primary effects: electronic, steric, and physicochemical (lipophilicity).

Electronic Effects: The Push and Pull of Electrons

Electronic effects alter the electron density distribution within the phenol molecule, profoundly impacting the reactivity of the phenolic hydroxyl group.[2] These effects are a combination of induction and resonance.

  • Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from differences in electronegativity. Electron-withdrawing groups (EWGs) like nitro (-NO₂) or halogens (-Cl, -Br) exert a negative inductive effect (-I), pulling electron density away from the ring and making the phenolic proton more acidic (lower pKa).[2][6] Conversely, electron-donating groups (EDGs) like alkyl groups (-CH₃) have a positive inductive effect (+I), pushing electron density into the ring and decreasing acidity.[2][6][7]

  • Resonance (Mesomeric) Effect (M): This effect involves the delocalization of π-electrons between the substituent and the aromatic ring. It is highly dependent on the substituent's position (ortho or para).

    • -M Effect: EWGs like -NO₂ or -CHO at the ortho or para position can delocalize the negative charge of the corresponding phenoxide ion, greatly stabilizing it and thus increasing the phenol's acidity.[6][8] This effect is inoperative from the meta position.[7]

    • +M Effect: EDGs with lone pairs, such as methoxy (-OCH₃) or amino (-NH₂), donate electron density into the ring via resonance.[6] This destabilizes the phenoxide ion by increasing electron density on the oxygen, thereby decreasing acidity.[6]

The net electronic influence of a substituent determines key parameters like the O-H Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), and acidity (pKa), which are critical predictors of biological activity.[9][10] For instance, a lower O-H BDE, often achieved with EDGs, is a hallmark of potent antioxidant activity.[11][12][13]

SubstituentPositionInductive EffectResonance EffectNet Effect on AcidityRepresentative pKa
-H (Phenol)-NeutralNeutralBaseline9.95
-NO₂para-I (Strong)-M (Strong)Strongly Increases7.2
-NO₂meta-I (Strong)NoneModerately Increases8.4
-Clpara-I (Moderate)+M (Weak)Moderately Increases9.4
-CH₃para+I (Weak)NoneSlightly Decreases10.3
-OCH₃para-I (Weak)+M (Strong)Decreases10.2

Table 1: Influence of common substituents on the acidity (pKa) of phenol. Lower pKa values indicate higher acidity. Data compiled from various sources for illustrative purposes.[8]

Steric Effects: The Impact of Molecular Bulk

Steric effects arise from the physical size and spatial arrangement of substituents.[2] Bulky groups, especially at the ortho positions flanking the hydroxyl group, can create steric hindrance. This can:

  • Enhance Antioxidant Activity: By shielding the resulting phenoxyl radical, bulky ortho groups (like tert-butyl) prevent dimerization and other side reactions, making the phenol a more efficient radical scavenger.[12][14][15]

  • Hinder Reactivity: The same steric bulk can impede the phenol's ability to approach and bind to the active site of an enzyme or a biological receptor.[16]

  • Influence Conformation: An "ortho effect" can occur where an ortho-substituent forms an intramolecular hydrogen bond with the phenolic hydroxyl, altering its reactivity and physicochemical properties in ways not predicted by electronic effects alone.[2][11]

Physicochemical Properties: The Role of Lipophilicity

Lipophilicity, often quantified as the logarithm of the octanol-water partition coefficient (LogP), describes a molecule's affinity for a nonpolar environment. For a phenolic compound to exert a biological effect (e.g., antimicrobial), it must often cross lipid-rich bacterial cell membranes.

  • Increased Lipophilicity: Adding nonpolar substituents, such as alkyl chains, generally increases LogP and enhances antimicrobial activity, up to a certain point.[17][18]

  • The "Cut-Off" Effect: If the alkyl chain becomes too long, the compound may become poorly soluble in the aqueous phase or trapped within the membrane, leading to a decrease in activity.[17]

Section 3: Structure-Activity Relationships in Action

The principles of electronic, steric, and physicochemical effects collectively dictate the SAR for various biological activities.

SAR_Overview cluster_props Substituent Properties cluster_params Physicochemical Parameters cluster_activity Biological Activity Electronic Electronic Effects (+/- I, +/- M) BDE O-H BDE Ionization Potential Electronic->BDE modulates Acidity Acidity (pKa) Electronic->Acidity determines Steric Steric Effects (Bulk, Ortho Effect) Steric->BDE influences Enzyme Enzyme Inhibition Steric->Enzyme hinders binding Lipophilic Lipophilicity (LogP) Permeability Membrane Permeability Lipophilic->Permeability governs Antioxidant Antioxidant BDE->Antioxidant predicts Acidity->Enzyme affects binding Antimicrobial Antimicrobial Permeability->Antimicrobial enables HAT_Mechanism phenol Phenol (ArOH) phenoxyl Phenoxyl Radical (ArO•) phenol->phenoxyl H• donation radical Free Radical (R•) neutral Neutralized Molecule (RH) radical->neutral

Diagram 2: The Hydrogen Atom Transfer (HAT) mechanism of phenolic antioxidants.

Antimicrobial Activity

The antimicrobial action of phenols often involves disrupting the bacterial cell membrane, leading to increased permeability and leakage of intracellular contents, or inhibiting essential enzymes. [18][19]

  • SAR Principles:

    • Lipophilicity: A key driver for antimicrobial activity is the ability to partition into and disrupt the bacterial membrane. This is highly dependent on the compound's LogP. Increasing the length of an alkyl substituent generally increases potency up to a "cut-off" point. [17] 2. Hydroxyl Group: The phenolic -OH group is essential. Its acidity and hydrogen-bonding capability are thought to be crucial for interacting with membrane components and intracellular targets. [18] 3. Substituent Position: The position of substituents can influence activity. For example, in a study on phenolic compounds against MRSA, the presence of a carboxylic acid group along with hydroxyl groups at ortho and para positions was found to be important for activity. [20][21]

Enzyme Inhibition

Phenols can inhibit a wide range of enzymes, such as xanthine oxidase, angiotensin-converting enzyme (ACE), and various amylases and proteases. [22][23]Inhibition often occurs through binding to the enzyme's active site, blocking substrate access.

  • SAR Principles:

    • Hydrogen Bonding: The number and location of hydroxyl groups are paramount. They act as hydrogen bond donors and acceptors, forming key interactions with amino acid residues in the enzyme's active site. [23][24][25] 2. Molecular Shape and Size: The overall structure must be complementary to the enzyme's binding pocket. Glycosylation (the addition of sugar moieties) often decreases inhibitory activity by increasing steric hindrance, preventing the compound from entering the active site. [23] 3. Electronic Interactions: For enzymes with metallic cofactors (like the zinc ion in ACE), phenolic compounds can act as chelating agents, further contributing to inhibition. [24]Substitution of hydroxyl groups with methoxy groups often decreases activity by removing a key hydrogen-bonding site. [24]

Section 4: Experimental Validation: Protocols and Methodologies

Validating the SAR of a series of substituted phenols requires robust and reproducible experimental assays.

SAR_Workflow start Hypothesis / Target synthesis 1. Design & Synthesize Substituted Phenol Library start->synthesis screening 2. In Vitro Biological Screening (e.g., DPPH, MIC Assay) synthesis->screening data 3. Data Analysis (Calculate IC₅₀ / MIC) screening->data qsar 4. Establish SAR / QSAR Model data->qsar optimization 5. Lead Optimization (Design New Analogs) qsar->optimization Iterative Cycle end Validated Lead Compound qsar->end optimization->synthesis

Diagram 3: A typical experimental workflow for a Structure-Activity Relationship study.

Protocol: DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the capacity of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. [26][27]The reduction of the deep violet DPPH radical to the pale yellow diphenylpicrylhydrazine is monitored spectrophotometrically.

A. Reagents and Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (Spectroscopic grade)

  • Substituted phenol test compounds

  • Positive control (e.g., Trolox, Ascorbic Acid)

  • 96-well microplate

  • Microplate reader (absorbance at ~517 nm)

B. Step-by-Step Methodology:

  • Preparation of DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark to avoid degradation.

  • Preparation of Test Compounds: Prepare a stock solution of each substituted phenol (e.g., 1 mg/mL or 10 mM) in methanol. Perform serial dilutions to obtain a range of concentrations to test (e.g., 1 to 100 µg/mL).

  • Assay Procedure: a. In a 96-well plate, add 20 µL of each test compound dilution to the wells. [26] b. Add 80 µL of buffer solution and 100 µL of the DPPH working solution to each well. [26] c. For the control (blank), add 20 µL of methanol instead of the test compound. d. Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at ~517 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of radical scavenging activity (% Inhibition) for each concentration using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound. b. Plot the % Inhibition against the concentration of the test compound. c. Determine the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, by interpolation from the graph. [26]A lower IC₅₀ value indicates higher antioxidant activity.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

A. Reagents and Materials:

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Growth medium (e.g., Mueller-Hinton Broth)

  • Substituted phenol test compounds

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Sterile 96-well microplates

  • Incubator

B. Step-by-Step Methodology:

  • Prepare Bacterial Inoculum: Culture the bacteria overnight. Dilute the culture in fresh broth to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Prepare Compound Dilutions: a. In a 96-well plate, add 100 µL of sterile broth to all wells. b. Add 100 µL of the stock solution of the test compound to the first well, resulting in a 1:2 dilution. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well. This brings the final volume to 200 µL and further dilutes the compounds. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). It can be assessed visually or by reading the optical density with a plate reader.

Section 5: Conclusion and Future Perspectives

The structure-activity relationship of substituted phenols is a well-defined yet continuously evolving field. The core principles—modulating the O-H bond, tuning lipophilicity, and optimizing steric interactions—provide a robust framework for the rational design of new bioactive molecules. Quantitative Structure-Activity Relationship (QSAR) models, which correlate physicochemical parameters with biological activity, further refine this process, enabling the prediction of a novel compound's potency before its synthesis. [28][29][30]As our understanding of biological targets deepens and computational tools become more powerful, the ability to design substituted phenols with highly specific and potent activities for therapeutic, industrial, and nutraceutical applications will only continue to advance.

References

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Methodological & Application

Application Note: High-Resolution RP-HPLC Analysis of 2-Ethoxy-4-{[(propan-2-yl)amino]methyl}phenol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Context

2-Ethoxy-4-{[(propan-2-yl)amino]methyl}phenol (hereafter referred to as EIP ) presents a classic chromatographic challenge: it possesses a "dual-nature" functionality comprising a basic secondary amine and an acidic phenolic moiety.

  • The Challenge: The secondary amine (

    
    ) is prone to severe peak tailing due to ionic interactions with residual silanols on silica-based columns. Simultaneously, the phenolic group (
    
    
    
    ) requires pH control to ensure a stable ionization state.
  • The Solution: This protocol utilizes a "Charged-Shielding" approach . We employ a low-pH phosphate buffer to protonate the amine (ensuring solubility and consistent ionic state) while suppressing the ionization of surface silanols on the column.

  • Target Audience: This guide is designed for analytical chemists handling EIP as a process intermediate, impurity, or novel API candidate.

Analyte Characterization
PropertyValue (Theoretical)Chromatographic Implication
Structure Phenol ring with 2-ethoxy and 4-isopropylaminomethyl groupsAromatic (UV active); Hydrophobic core with polar ends.
Amine pKa ~9.5 (Basic)Will be positively charged (cationic) at pH < 8.0.
Phenol pKa ~10.0 (Acidic)Will be neutral at pH < 9.0.
LogP ~1.8 - 2.2Moderately lipophilic; suitable for Reversed-Phase (RP).

Part 2: Method Development Strategy (The "Why")

To ensure a self-validating system, we must address the interaction mechanisms:

  • pH Selection (pH 3.0):

    • Reasoning: At pH 3.0, the amine is fully protonated (

      
      ), preventing secondary equilibria (peak splitting). Crucially, pH 3.0 is below the 
      
      
      
      of surface silanols (
      
      
      ), keeping the stationary phase neutral and reducing cation-exchange tailing.
  • Stationary Phase (End-Capped C18):

    • Reasoning: A standard silica column will fail due to amine adsorption. We utilize a highly end-capped C18 or a "Base Deactivated Silica" (BDS) column to sterically shield the silica surface.

  • Buffer Selection (Potassium Phosphate):

    • Reasoning: Phosphate buffers provide excellent capacity at pH 3.0 and are UV transparent at 220 nm.

Part 3: Detailed Experimental Protocol

Instrumentation & Reagents
  • HPLC System: Agilent 1260/1290 Infinity II or Waters Alliance/Acquity UPLC (capable of gradient elution).

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Reagents:

    • Acetonitrile (HPLC Grade).

    • Potassium Dihydrogen Phosphate (

      
      ).
      
    • Orthophosphoric Acid (85%, for pH adjustment).

    • Milli-Q Water (18.2 MΩ).

Chromatographic Conditions
ParameterSetting
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Waters XBridge C18
Mobile Phase A 20 mM

in Water, adjusted to pH 3.0 with

Mobile Phase B Acetonitrile (100%)
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled)
Injection Vol 5 - 10 µL
Detection 280 nm (Primary - Phenol specificity); 210 nm (Secondary - Impurity profiling)
Gradient Program

Rationale: A gradient is preferred over isocratic flow to elute potential late-eluting dimers or oxidation byproducts common with phenolic amines.

Time (min)% Mobile Phase BEvent
0.05Initial Hold (Equilibration)
2.05Load Sample
15.060Linear Ramp (Elution of EIP)
18.090Column Wash
20.090Wash Hold
20.15Re-equilibration
25.05End of Run

Part 4: Sample Preparation Workflow

The solubility of EIP is pH-dependent. Dissolving the free base in pure acetonitrile may lead to precipitation upon injection into an aqueous acidic mobile phase.

Diluent: 20 mM Phosphate Buffer (pH 3.0) : Acetonitrile (80:20 v/v).

SamplePrep Start Start: Raw Material (EIP) Weigh Weigh 10.0 mg EIP Standard Start->Weigh Dissolve Dissolve in 10 mL Diluent (Buffer pH 3.0 : ACN 80:20) Weigh->Dissolve Sonicate Sonicate for 5 mins (Ensure complete dissolution) Dissolve->Sonicate Filter Filter through 0.22 µm PVDF (Remove particulates) Sonicate->Filter Vial Transfer to Amber Vial (Phenols are light sensitive) Filter->Vial Inject Inject into HPLC Vial->Inject

Figure 1: Sample preparation workflow designed to maintain analyte solubility and stability.

Part 5: System Suitability & Troubleshooting

To ensure the method is "Self-Validating," the following criteria must be met before routine analysis.

System Suitability Criteria (SST)
  • Tailing Factor (

    
    ):  NMT 1.5 (Strict control for amines).
    
  • Theoretical Plates (

    
    ):  > 5000 (for 150mm column).
    
  • Precision (RSD): < 1.0% for retention time; < 2.0% for area (n=6 injections).

  • Resolution (

    
    ):  > 2.0 between EIP and nearest impurity.
    
Troubleshooting Guide
IssueRoot Cause (Mechanism)Corrective Action
Peak Tailing > 1.5 Silanol interaction with amine.1. Ensure pH is

3.0. 2. Add 5 mM Triethylamine (TEA) to Mobile Phase A as a "sacrificial base" (only if using older columns).
Retention Time Drift pH instability or Temperature flux.1. Verify buffer pH with a calibrated meter. 2. Ensure column oven is stable at 30°C.
Split Peaks Sample solvent mismatch.Ensure the sample diluent matches the initial mobile phase conditions (High aqueous content).
Extra Peaks @ 280nm Phenol oxidation.Use amber glassware; add 0.1% Ascorbic Acid to the sample diluent if instability is proven.

Part 6: Scientific Rationale & Mechanism

The separation mechanism relies on Solvophobic Theory . The 2-ethoxy group and the isopropyl chain provide the hydrophobic surface area required for retention on the C18 ligands.

The "Sacrificial" Silanol Interaction: In older methods, competitive bases (like TEA) were required. However, by using a Type B Silica (High Purity) column (e.g., Zorbax Eclipse Plus or XBridge), we eliminate metal impurities that increase silanol acidity.

  • Mechanism:[1] At pH 3.0, the silanols (

    
    ) are protonated and neutral. The amine (
    
    
    
    ) is protonated (
    
    
    ). The repulsion between the positive analyte and the neutral (or slightly positive) surface prevents adsorption, yielding sharp peaks.

Mechanism cluster_0 Mobile Phase (pH 3.0) cluster_1 Stationary Phase (C18) Amine EIP Analyte (Protonated Cation) Ligand C18 Chain (Hydrophobic) Amine->Ligand Retention (Van der Waals) Silanol Residual Silanol (Neutral at pH 3.0) Amine->Silanol Repulsion/No Interaction (Sharp Peak)

Figure 2: Mechanistic interaction diagram showing the desired hydrophobic retention and suppression of silanol activity.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[2] (Chapter on "Separation of Basic Compounds").

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880.

  • Phenomenex Technical Notes. Optimization of pH for the Separation of Basic Compounds. Link

  • PubChem. 2-Ethoxy-4-{[(propan-2-yl)amino]methyl}phenol (Compound Summary). National Library of Medicine. Link

Sources

Application Note: NMR Spectroscopy of 2-Ethoxy-4-{[(propan-2-yl)amino]methyl}phenol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive protocol for the structural elucidation of 2-Ethoxy-4-{[(propan-2-yl)amino]methyl}phenol using Nuclear Magnetic Resonance (NMR) spectroscopy. It is designed for researchers in medicinal chemistry and analytical development who require rigorous characterization of vanillyl-amine analogues and related drug impurities.

Introduction & Chemical Context

The analyte 2-Ethoxy-4-{[(propan-2-yl)amino]methyl}phenol (CAS Registry Number not widely indexed; analogue of N-isopropyl-ethylvanillylamine) represents a class of secondary benzylamines often encountered as intermediates in the synthesis of


-adrenergic blockers or as metabolites of ethoxyphenol-based pharmaceuticals.

Precise NMR characterization is critical due to the potential for isomerism (position of the ethoxy group) and the sensitivity of the benzylic amine and phenolic protons to pH and solvent environments. This guide outlines a robust workflow to assign all proton and carbon resonances, confirming the 1,2,4-trisubstituted aromatic core and the integrity of the isopropylaminomethyl side chain.

Structural Features[1][2][3][4][5][6][7]
  • Core: Phenolic ring with 1,2,4-substitution pattern.

  • Moiety A (Ethoxy): Electron-donating group at position 2, distinct from the methoxy group found in vanillin.

  • Moiety B (Aminomethyl): Benzylic methylene bridge connecting to a secondary isopropyl amine.

  • Exchangeable Protons: Phenolic -OH and Amine -NH-.

Experimental Protocol

Sample Preparation

Proper sample preparation is vital to minimize signal broadening caused by the exchangeable amine and hydroxyl protons.

  • Solvent Selection:

    • Primary: DMSO-d

      
        (99.9% D). Reason: Stabilizes the phenolic -OH signal (often visible as a sharp singlet) and slows chemical exchange of the amine proton, allowing for better integration.
      
    • Secondary: CDCl

      
       . Use case: If solubility permits, useful for observing the distinct chemical shift of the benzylic methylene without solvent overlap (DMSO water peak can interfere near 3.3 ppm).
      
  • Concentration: 10–15 mg of analyte in 600 µL solvent.

  • Reference: Tetramethylsilane (TMS) internal standard (0.00 ppm).[1]

Acquisition Parameters
ExperimentPulse SequenceScans (NS)Relaxation Delay (D1)Purpose

H NMR
zg30161.0 sQuantitative integration & coupling analysis.

C NMR
zgpg305122.0 sCarbon backbone verification.
COSY cosygpppqf41.5 sH-H connectivity (Ethyl, Isopropyl, Aromatic).
HSQC hsqcetgp41.5 s1-bond C-H correlation (Assigns protonated carbons).
HMBC hmbcgplpndqf81.5 sLong-range (2-3 bond) C-H correlation (Connects fragments).

Spectral Analysis & Assignment

Note: Chemical shifts (


) are representative estimates based on structural analogues (e.g., Ethyl Vanillin, N-Isopropylbenzylamine) in DMSO-d

.
H NMR Assignment (400 MHz, DMSO-d )
PositionGroup

(ppm)
Multiplicity

(Hz)
Interpretation
OH Phenol8.60 - 8.80s (br)-Disappears with D

O shake.
Ar-H3 Aromatic6.90d1.8Meta-coupling to H5. Ortho to Ethoxy.[2]
Ar-H6 Aromatic6.75d8.0Ortho-coupling to H5.
Ar-H5 Aromatic6.65dd8.0, 1.8Ortho to H6, Meta to H3.
O-CH

Ethoxy4.00q7.0Characteristic quartet of ethoxy ether.
Ar-CH

-N
Benzylic3.60s-Singlet. May broaden if NH exchange is fast.
N-CH Isopropyl2.75sept6.2Methine proton of isopropyl group.
O-CH

-CH

Ethoxy1.35t7.0Methyl triplet.
CH(CH

)

Isopropyl1.00d6.2Gem-dimethyl doublet (6H).
NH Amine1.5 - 3.0br s-Highly variable; often broad or invisible.
C NMR Assignment (100 MHz, DMSO-d )
Carbon Type

(ppm)
Assignment Notes
C-O (Ar) 146.0, 145.5C1 (Phenolic) and C2 (Ethoxy). Distinguished by HMBC.
C-N (Ar) 132.0C4 (Quaternary).
Ar-CH 120.0, 115.0, 112.0C6, C5, C3 respectively.
O-CH

64.0Ethoxy methylene.
N-CH

52.5Benzylic carbon.
N-CH 47.5Isopropyl methine.
CH

(iPr)
22.5Isopropyl methyls (equivalent).
CH

(Et)
14.8Ethoxy methyl.

Structural Elucidation Workflow (Visualized)

The following diagram illustrates the logical flow for confirming the structure, specifically distinguishing the ethoxy position and the amine connectivity.

NMR_Workflow Start Unknown Sample (C12H19NO2) H1_Scan 1H NMR Screening (Identify Fragments) Start->H1_Scan Fragments Fragments Identified: 1. Trisubstituted Benzene 2. Ethoxy Group (-OCH2CH3) 3. Isopropyl Group (-CH(CH3)2) 4. Benzylic Singlet (-CH2-) H1_Scan->Fragments COSY COSY Spectrum Confirm Spin Systems Fragments->COSY COSY_Result Confirmed: Ethoxy (q-t coupling) Isopropyl (sept-d coupling) Ar Ring (d-dd-d pattern) COSY->COSY_Result HMBC HMBC Spectrum (Long Range Correlations) COSY_Result->HMBC HMBC_Logic Critical Connectivity: 1. Ethoxy CH2 -> C2 (Ar) 2. Benzylic CH2 -> C3, C4, C5 3. Benzylic CH2 -> Isopropyl CH HMBC->HMBC_Logic Final Structure Confirmed: 2-Ethoxy-4-{[(propan-2-yl)amino]methyl}phenol HMBC_Logic->Final

Caption: Step-by-step NMR logic flow for assembling the structural fragments into the final molecule.

Key Diagnostic Correlations (HMBC)

To ensure the ethoxy group is at position 2 (and not 3) and the amine is at position 4:

  • The "Vanillyl" Check: Look for an HMBC correlation from the Phenolic OH proton (if visible in DMSO) to C1 , C2 , and C6 .

  • Ethoxy Placement: The Ethoxy -CH

    
    -  protons will correlate strongly to C2  (~146 ppm). C2  should also show a correlation to the isolated aromatic proton H3 .
    
  • Side Chain Link: The Benzylic -CH

    
    -  protons will correlate to C3 , C4 , and C5 , as well as the Isopropyl methine carbon N-CH .
    

Troubleshooting & Tips

  • Missing NH Signal: The secondary amine proton is often broad due to quadrupole broadening from the Nitrogen (

    
    N) and chemical exchange. It is not required for structural confirmation if the alkyl groups are well-resolved.
    
  • Water Suppression: In DMSO-d

    
    , the water peak appears near 3.33 ppm. This may obscure the Benzylic -CH
    
    
    
    - singlet (~3.6 ppm) or the N-CH septet (~2.75 ppm) if the water content is high. Solution: Use dry DMSO ampoules or run the experiment at elevated temperature (e.g., 313 K) to shift the water peak.
  • Salt Formation: If the sample is a hydrochloride salt, the Benzylic protons may shift downfield (deshielded) to ~4.0 ppm, and the NH will appear as a broad NH

    
     doublet. To obtain the free base spectrum described above, treat the NMR tube with a micro-drop of NaOD or K
    
    
    
    CO
    
    
    in D
    
    
    O.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for NMR fragment assignment).
  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum and Retention Data for N-Isopropylbenzylamine. NIST Chemistry WebBook, SRD 69. [Link] (Source for isopropyl-benzylamine fragment shifts).

  • PubChem. (2023). Compound Summary: 2-Ethoxy-4-methylphenol.[3][4] National Library of Medicine. [Link] (Source for ethoxy-phenol core shifts).

  • Reich, H. J. (2023).[2] Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Authoritative resource for chemical shift prediction logic).

Sources

Experimental protocol for testing 2-Ethoxy-4-{[(propan-2-yl)amino]methyl}phenol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Comprehensive Experimental Protocol for 2-Ethoxy-4-{[(propan-2-yl)amino]methyl}phenol

Part 1: Executive Summary & Strategic Rationale

Target Molecule: 2-Ethoxy-4-{[(propan-2-yl)amino]methyl}phenol IUPAC Name: 2-ethoxy-4-[(isopropylamino)methyl]phenol Structural Class: N-alkylbenzylamine / Vanillyl Analog[1]

Scientific Premise: The molecule 2-Ethoxy-4-{[(propan-2-yl)amino]methyl}phenol represents a structural hybrid between vanilloids (e.g., capsaicin precursors) and sympathomimetic amines (e.g., isoproterenol analogs).[1]

  • The Phenolic Core (3-ethoxy-4-hydroxy): Mimics the vanillyl headgroup essential for binding to Transient Receptor Potential Vanilloid 1 (TRPV1) channels, albeit with an ethoxy substitution (replacing methoxy) which often modulates potency and metabolic stability.[1]

  • The Amine Side Chain (N-isopropylbenzylamine): The N-isopropyl group is a classic pharmacophore for

    
    -adrenergic receptor affinity.[1] However, the absence of a 
    
    
    
    -hydroxyl group on the alkyl chain (characteristic of direct agonists like isoproterenol) suggests this molecule may act as a partial agonist , allosteric modulator , or a false transmitter .[1]

Objective: This guide provides a rigorous experimental framework to profile the physicochemical properties, receptor pharmacology (TRPV1 and


-AR), and safety profile of this Novel Chemical Entity (NCE).[1]

Part 2: Physicochemical Characterization

Before biological testing, the fundamental properties of the molecule must be established to ensure assay validity (solubility, ionization).[1]

Experiment 1.1: Lipophilicity (LogP) & pKa Determination

Rationale: The N-isopropylamine group is basic, while the phenol is weakly acidic.[1] Understanding the ionization state at physiological pH (7.4) is critical for predicting membrane permeability and receptor binding.[1]

Protocol:

  • Method: Potentiometric Titration (SiriusT3 or equivalent).[1]

  • Preparation: Dissolve 1 mg of Et-N-IP-VA in 10 mL of 0.15 M KCl (degassed).

  • Titration: Titrate with 0.5 M HCl and 0.5 M KOH across pH 2.0 – 12.0.

  • Data Output:

    • Determine

      
       (Phenolic OH) and 
      
      
      
      (Secondary Amine).[1]
    • Calculate LogD at pH 7.4.[1]

Success Criteria:

  • Amine pKa: Expected ~9.0–10.0 (Protonated at physiological pH).[1]

  • Phenol pKa: Expected ~9.5–10.5.[1]

  • LogD (7.4): Target range 1.0–3.0 for CNS/Peripheral balance.

Part 3: In Vitro Pharmacology (The Core)

Experiment 2.1: TRPV1 Agonist Activity (Calcium Flux Assay)

Rationale: Given the vanillyl core, this molecule is a candidate for TRPV1 modulation (pain/thermoregulation pathways).[1]

Materials:

  • Cell Line: HEK293 stably expressing human TRPV1 (hTRPV1-HEK).[1]

  • Dye: Fluo-4 AM (Calcium indicator).[1]

  • Positive Control: Capsaicin (1

    
    M).[1]
    
  • Antagonist Control: Capsazepine (10

    
    M).[1]
    

Workflow:

  • Seeding: Plate hTRPV1-HEK cells in 96-well black-wall plates (50,000 cells/well). Incubate 24h.

  • Loading: Wash cells with HBSS. Load with 4

    
    M Fluo-4 AM + 0.04% Pluronic F-127 for 45 min at 37°C.[1]
    
  • Baseline: Measure fluorescence (

    
    ) for 30s to establish baseline.
    
  • Injection: Inject Et-N-IP-VA (Concentration range: 1 nM – 100

    
    M).[1]
    
  • Measurement: Monitor Calcium flux for 180s.

  • Specificity Check: Pre-incubate a parallel set with Capsazepine (10

    
    M) for 15 min before injection to confirm TRPV1 specificity.[1]
    

Data Analysis: Calculate


 and plot dose-response curves to determine 

.
Experiment 2.2: -Adrenergic Receptor Binding (Radioligand Competition)

Rationale: The N-isopropyl moiety necessitates checking for "off-target" or intended adrenergic activity.[1]

Protocol:

  • Membrane Prep: CHO cells overexpressing human

    
    -AR.[1]
    
  • Radioligand: [

    
    H]-CGP12177 (Hydrophilic 
    
    
    
    -antagonist).[1]
  • Competition:

    • Incubate membranes (10

      
      g protein) with [
      
      
      
      H]-CGP12177 (0.5 nM) and varying concentrations of Et-N-IP-VA (
      
      
      to
      
      
      M).[1]
    • Non-specific binding: Define using 1

      
      M Propranolol.[1]
      
  • Incubation: 60 min at 25°C.

  • Harvest: Rapid filtration through GF/B filters; count radioactivity.

Interpretation:

  • If

    
    , the molecule has significant adrenergic affinity.[1]
    
  • Note: Binding does not prove agonism.[1] Functional cAMP assays would follow if binding is positive.[1]

Part 4: Visualization of Experimental Logic

The following diagram illustrates the pharmacological profiling workflow for this hybrid molecule.

ExperimentalWorkflow Molecule 2-Ethoxy-4-{[(propan-2-yl)amino]methyl}phenol (Et-N-IP-VA) PhysChem Physicochemical Profiling (pKa, LogP, Solubility) Molecule->PhysChem Step 1: Stability TRPV1_Path TRPV1 Pathway (Vanilloid Core) Molecule->TRPV1_Path Structural Hypothesis 1 Beta_Path Beta-Adrenergic Pathway (N-Isopropyl Amine) Molecule->Beta_Path Structural Hypothesis 2 Ca_Flux Calcium Flux Assay (Fluo-4 AM) TRPV1_Path->Ca_Flux Functional Screen Binding Radioligand Binding ([3H]-CGP12177) Beta_Path->Binding Affinity Screen Outcome_Agonist Outcome: Agonist (Pain/Thermogenesis) Ca_Flux->Outcome_Agonist High Ca2+ Influx Outcome_Blocker Outcome: Antagonist (Cardiovascular) Binding->Outcome_Blocker High Displacement

Caption: Workflow logic connecting the chemical structure of Et-N-IP-VA to specific pharmacological assays.

Part 5: Safety & Toxicology (Self-Validating Control)

To ensure the observed effects are receptor-mediated and not due to membrane disruption or general toxicity, a cytotoxicity counter-screen is mandatory.[1]

Experiment 3.1: MTT Cytotoxicity Assay

  • Cells: HepG2 (Liver) and HEK293 (Kidney/General).[1]

  • Dosing: 24-hour exposure to Et-N-IP-VA (0.1 – 100

    
    M).
    
  • Readout: MTT reduction to formazan (Absorbance at 570 nm).

  • Validation:

    • If

      
       (Tox) < 
      
      
      
      (TRPV1), the compound is a False Positive (Toxicant).[1]
    • Therapeutic Index (TI): Target TI > 10.

Part 6: Data Reporting Standards

Summarize results in the following format to facilitate decision-making.

ParameterAssay TypeMetricTarget ThresholdInterpretation
Solubility Kinetic (PBS pH 7.4)

M
> 50

M
Suitable for IV/Oral formulation.[1]
TRPV1 Activity Ca2+ Flux (HEK293)

< 1

M
Potent vanilloid agonist.[1]
Beta-AR Affinity Radioligand Binding

< 500 nMSignificant adrenergic interaction.[1]
Cytotoxicity MTT (HepG2)

> 50

M
Low hepatotoxic potential.[1]
Antioxidant DPPH Scavenging

< 20

M
Strong radical scavenger (Phenol effect).[1]

Part 7: References

  • Szallasi, A., & Blumberg, P. M. (1999).[1] Vanilloid (Capsaicin) Receptors and Mechanisms.[1] Pharmacological Reviews, 51(2), 159-212.[1] Link

    • Context: Establishes the structural requirements (vanillyl head + amide/amine linker) for TRPV1 binding.

  • Baker, J. G. (2005).[1] The selectivity of

    
    -adrenoceptor antagonists for the human 
    
    
    
    ,
    
    
    and
    
    
    adrenoceptors.[1] British Journal of Pharmacology, 144(3), 317-322.[1] Link[1]
    • Context: Provides the standard radioligand binding protocols for profiling N-isopropyl amine derivatives.

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995).[1] Use of a free radical method to evaluate antioxidant activity.[1] LWT - Food Science and Technology, 28(1), 25-30.[1] Link

    • Context: Standard protocol for DPPH antioxidant assay relevant to phenolic compounds.[1]

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[1] Link

    • Context: Guidelines for interpreting metabolic stability and toxicity data.

Sources

Application Note: High-Throughput Screening of Aminomethylphenol Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Aminomethylphenols (Mannich bases) represent a "privileged scaffold" in medicinal chemistry due to their amphiphilic nature, metal-chelating capabilities, and high ligand efficiency. However, their phenolic hydroxyl group renders them susceptible to redox cycling and oxidative instability, posing unique challenges in High-Throughput Screening (HTS). This guide outlines a robust workflow for screening aminomethylphenol libraries, emphasizing the mitigation of Pan-Assay Interference Compounds (PAINS) and the optimization of signal-to-noise ratios using statistical validation (Z-factor).

Introduction: The Privileged Scaffold

Aminomethylphenols are generated via the Mannich reaction—a three-component condensation of a phenol, formaldehyde, and a secondary amine. This scaffold is ubiquitous in bioactive molecules (e.g., Amodiaquine) because it facilitates:

  • Hydrogen Bonding: The phenolic -OH and the amine nitrogen form an intramolecular hydrogen bond, locking the conformation.

  • Metal Chelation: The ortho-arrangement allows bidentate chelation of metalloenzymes (e.g., Arginase, Metalloproteases).

  • Tunable Lipophilicity: The amine tail allows rapid modulation of LogP for cell permeability.

The Challenge: While potent, these compounds are "frequent hitters" in HTS campaigns. The phenolic moiety can undergo redox cycling in the presence of reducing agents (DTT/TCEP), generating hydrogen peroxide (


) which inhibits cysteine-dependent enzymes non-specifically.

Library Architecture & Synthesis Logic

To screen effectively, one must understand the library's origin. We utilize a modular "diversity-oriented synthesis" approach.

The Mannich Assembly Workflow

The following diagram illustrates the combinatorial logic used to generate the library, ensuring diversity in both the electronic properties of the phenol and the steric profile of the amine.

MannichLibrary Phenol Core Scaffold (Phenols/Naphthols) Reaction Mannich Condensation (EtOH, Reflux or MW) Phenol->Reaction Amine Diversity Element (Secondary Amines) Amine->Reaction HCHO Linker (Formaldehyde) HCHO->Reaction Cleanup Scavenger Resin (Remove xs Amine) Reaction->Cleanup Crude Library Aminomethylphenol Library Plate Cleanup->Library Purified QC QC: LC-MS & Solubility Check Library->QC QC->Library Validated

Figure 1: Combinatorial assembly of aminomethylphenol libraries. The critical step is the scavenger resin cleanup to remove unreacted amines which can cause false positives in pH-sensitive assays.

Assay Development: Mitigating Phenolic Interference

Before screening the library, the assay buffer and detection method must be "hardened" against phenolic artifacts.

The Redox Problem (PAINS)

Aminomethylphenols can cycle between quinone and hydroquinone states, producing


.
  • Mechanism:

    
    
    
  • Impact:

    
     oxidizes catalytic cysteines in the target enzyme, mimicking inhibition.
    
Buffer Optimization Protocol
ComponentStandard Conc.Optimization for AminomethylphenolsRationale
DTT/TCEP 1–5 mMReduce to < 1 mM or use TCEPHigh DTT promotes redox cycling of phenols. TCEP is less prone to this cycle.
Detergent 0.01% Triton X-1000.01% Tween-20 Prevents colloidal aggregation (another common false positive mechanism).
Catalase None100 U/mL Critical: Adding Catalase scavenges generated

, rescuing the enzyme from false inhibition.
Chelator 1 mM EDTATitrate carefully Since aminomethylphenols chelate metals, excess EDTA may mask true metalloenzyme inhibitors.

Experimental Protocols

Protocol 1: Library Management (The "Golden Copy")

Phenols are oxidation-prone. Proper storage is non-negotiable.

  • Solvent: Dissolve compounds in 100% anhydrous DMSO to 10 mM.

  • Plate Type: Use Cyclic Olefin Copolymer (COC) or Polypropylene (PP) plates. Avoid Polystyrene (phenols bind to the plastic).

  • Storage: Store at -80°C under Argon or Nitrogen seal.

  • Thawing:

    • Thaw max 3 times.[1][2]

    • Centrifuge at 1000 x g for 1 min to remove condensation.

    • Visual Check: If the DMSO solution has turned dark brown/black, the phenol has oxidized to a quinone. Discard.

Protocol 2: Primary Screen (Fluorescence Polarization Example)

Objective: Screen 10,000 compounds for kinase inhibition. Readout: Fluorescence Polarization (FP) – Tracer rotation decreases upon binding.

Step-by-Step:

  • Dispense: Transfer 50 nL of library compounds (10 mM) into 384-well low-volume black plates using an acoustic dispenser (e.g., Echo). Final Assay Conc: 10 µM.

  • Controls:

    • Column 1: DMSO only (Negative Control / Max Signal).

    • Column 2: Known Inhibitor (Positive Control / Min Signal).

  • Reagent Addition:

    • Add 5 µL Enzyme Mix (in optimized buffer w/ TCEP). Incubate 15 min.

    • Add 5 µL Tracer/Antibody Mix.

  • Incubation: 60 min at Room Temp (protected from light).

  • Read: Measure FP (mP units) on a multi-mode reader (e.g., EnVision). Ex/Em: 485/535 nm.

Protocol 3: The Triage Workflow (Hit Validation)

This is the most critical section for this specific library. You must distinguish true binders from redox cyclers.[3]

TriageWorkflow Hits Primary Hits (>50% Inhibition) RedoxAssay Counter Screen 1: HRP-Phenol Red Assay Hits->RedoxAssay DoseResponse Dose Response (IC50) (+/- Catalase) RedoxAssay->DoseResponse Clean Discard False Positive (Redox/Aggregator) RedoxAssay->Discard H2O2 Detected Orthogonal Orthogonal Assay (e.g., SPR or MS) DoseResponse->Orthogonal Stable IC50 DoseResponse->Discard Shift with Catalase TrueHit Validated Lead Orthogonal->TrueHit Binding Confirmed

Figure 2: Triage logic. The HRP-Phenol Red assay is mandatory for aminomethylphenols to detect peroxide generation.

Counter-Screen Protocol (HRP-Phenol Red):

  • Incubate compound (10 µM) with buffer + DTT (no enzyme).

  • Add Horseradish Peroxidase (HRP) and Phenol Red.

  • Measure Absorbance at 610 nm.

  • Result: If solution turns red, the compound generates

    
    . Flag as PAINS. 
    

Data Analysis & Quality Control

Quantitative validation is required to accept the screen results.

Z-Factor (Z') Calculation

The Z-factor measures the separation between positive (inhibitor) and negative (DMSO) controls.



MetricValue RangeInterpretationAction
Z' Factor > 0.5 Excellent AssayProceed to screening.
0.0 – 0.5Marginal AssayRe-optimize buffer/concentrations.
< 0.0Failed AssayDo not screen. Overlap between signal and noise.
Signal-to-Background (S/B) > 5AcceptableEnsures dynamic range is sufficient.
CV% (Coeff. of Variation) < 5%Good PipettingHigh CV indicates liquid handling errors.
Hit Selection Criteria
  • Threshold: Mean of Negative Control - 3x Standard Deviation (or >50% inhibition).

  • Promiscuity Index: If a compound hits >10% of targets in historical data, flag as "Frequent Hitter."

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Link

  • Johnston, P. A., et al. (2008). HTS Assay Validation. Assay Guidance Manual. Link

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. Link

  • Evans, B. E., et al. (1988). Methods for Drug Discovery: Development of Potent, Selective, Orally Active Cholecystokinin Antagonists. Journal of Medicinal Chemistry. Link (Origin of "Privileged Structures")

Sources

Synthesis and Application of Novel Phenol Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Phenol derivatives represent a cornerstone in modern chemical research, underpinning significant advancements across pharmaceuticals, materials science, and environmental applications. Their versatile scaffold, characterized by a hydroxyl group attached to an aromatic ring, allows for a vast array of structural modifications, leading to compounds with finely tuned properties and biological activities. This guide provides an in-depth exploration of the synthesis and application of novel phenol derivatives, offering both theoretical insights and practical, field-proven protocols for researchers, scientists, and drug development professionals.

Section 1: The Strategic Synthesis of Phenol Derivatives

The journey to novel phenol derivatives begins with strategic synthesis. The choice of synthetic route is paramount, as it dictates the achievable structural diversity, regioselectivity, and overall efficiency. Modern organic synthesis offers a powerful toolkit for the targeted construction of these valuable compounds.

Foundational Synthetic Strategies: A Comparative Overview

Classical methods for phenol synthesis and functionalization, such as electrophilic aromatic substitution and nucleophilic aromatic substitution, have been foundational.[1] However, the quest for greater precision and efficiency has led to the development of more sophisticated strategies. Transition-metal-catalyzed cross-coupling reactions, for instance, have revolutionized the formation of C-C and C-O bonds, enabling the synthesis of complex biaryl and aryloxy phenols.[1][2]

More recently, direct C-H bond functionalization has emerged as a highly atom-economical and efficient tool for synthesizing complex phenol molecules.[3] This approach avoids the need for pre-functionalized starting materials, streamlining the synthetic process. Another powerful strategy is cycloaromatization, which constructs the phenolic ring from acyclic precursors, offering excellent control over the final substitution pattern.[4][5]

dot graph "Synthetic_Strategies" { layout=neato; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"]; "Classical Methods" [pos="0,1.5!"]; "Modern Methods" [pos="3,1.5!"]; "Classical Methods" -- "Electrophilic Substitution" [pos="-1,0!"]; "Classical Methods" -- "Nucleophilic Substitution" [pos="1,0!"]; "Modern Methods" -- "Cross-Coupling" [pos="2,0!"]; "Modern Methods" -- "C-H Functionalization" [pos="4,0!"]; "Modern Methods" -- "Cycloaromatization" [pos="3,-1.5!"]; } Caption: Overview of key synthetic strategies for phenol derivatives.

Protocol: A General Procedure for Palladium-Catalyzed Synthesis of Phenols from Aryl Halides

This protocol outlines a robust method for the synthesis of phenols from aryl halides, a common and versatile approach. The use of a highly active monophosphine-based catalyst allows for the efficient hydroxylation of a broad range of aryl and heteroaryl chlorides.[6]

Materials:

  • Aryl halide (1.0 mmol)

  • Potassium hydroxide (KOH) (2.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

  • 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (tBuXPhos) (0.04 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (0.4 mL)

  • Argon atmosphere

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide, KOH, Pd(OAc)₂, and tBuXPhos.

  • Evacuate and backfill the tube with argon three times.

  • Add 1,4-dioxane and water via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C for 16-24 hours.

  • Cool the reaction to room temperature and quench with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired phenol.

Characterization: The synthesized phenol derivatives should be characterized using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy to confirm their structure and purity.[4][7]

Section 2: Applications in Drug Discovery and Development

Phenol derivatives are a rich source of bioactive compounds, exhibiting a wide spectrum of pharmacological activities.[8][9] Their ability to interact with various biological targets makes them invaluable in the pursuit of new therapeutic agents.

Phenol Derivatives as Potent Antioxidants

One of the most well-documented biological activities of phenol derivatives is their antioxidant capacity.[10] They can neutralize harmful free radicals through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms, thereby mitigating oxidative stress, which is implicated in numerous diseases.[11][12] The antioxidant activity is highly dependent on the number and position of hydroxyl groups and other substituents on the aromatic ring.[12]

dot graph "Antioxidant_Mechanism" { rankdir=LR; node [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853"]; "Phenol Derivative" -> "Neutralized Free Radical" [label="Donates H• or e-"]; "Free Radical" -> "Neutralized Free Radical"; "Phenol Derivative" [fillcolor="#EA4335"]; "Free Radical" [fillcolor="#FBBC05"]; } Caption: Simplified mechanism of antioxidant action by phenol derivatives.

Protocol: DPPH Radical Scavenging Assay for Antioxidant Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid and widely used method to screen the antioxidant activity of phenolic compounds.[13][14] It measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.[13]

Materials:

  • DPPH solution (0.1 mM in methanol)

  • Test compound solutions (various concentrations in methanol)

  • Methanol (as blank)

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add 100 µL of the test compound solution to each well.

  • Add 100 µL of the DPPH solution to each well.

  • For the control, add 100 µL of methanol instead of the test compound solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Data Analysis: The results are often expressed as the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value indicates a higher antioxidant activity.

CompoundIC₅₀ (µg/mL)
Gallic Acid (Standard)5.2
Novel Phenol Derivative A12.8
Novel Phenol Derivative B8.5
Novel Phenol Derivative C25.1
Table 1: Example data from a DPPH radical scavenging assay.
Broader Therapeutic Potential

Beyond their antioxidant properties, phenol derivatives have shown promise as anti-inflammatory, anticancer, antimicrobial, and analgesic agents.[8][15] For instance, the well-known anesthetic propofol is a 2,6-di-isopropyl phenol.[16][17] The development of novel phenol derivatives continues to be a vibrant area of research in medicinal chemistry, with structure-activity relationship (SAR) studies playing a crucial role in optimizing their therapeutic efficacy.[8]

Section 3: Innovations in Materials Science

The utility of phenol derivatives extends beyond the biological realm into the development of advanced materials. Their ability to undergo polymerization and form stable structures makes them key building blocks for a variety of polymers and resins.[18][19]

Phenolic Resins and Polymers

Phenolic resins, produced from the condensation of phenols with formaldehyde, are among the oldest and most versatile synthetic polymers.[18] They are known for their excellent thermal stability, chemical resistance, and flame-retardant properties, making them suitable for applications in electronics, automotive components, and adhesives.[19][20] The properties of these resins can be tailored by using different substituted phenols.

Emerging Applications

Research is ongoing to develop novel phenol-based polymers with enhanced properties. For example, the incorporation of specific functional groups into the phenolic backbone can lead to materials with unique optical, electronic, or self-healing capabilities. Polymeric phenols are also being explored for their potent antioxidant properties and increased stability in aqueous systems.[21]

Section 4: Environmental Applications

The chemical properties of phenol derivatives also make them relevant in the context of environmental science, both as pollutants and as agents for remediation.

Phenolic Compounds as Environmental Contaminants

Phenolic compounds are common industrial pollutants found in the wastewater of various industries, including petrochemicals, pharmaceuticals, and paint manufacturing.[22][23] Their toxicity and persistence in the environment pose significant risks to aquatic ecosystems and human health.[24]

Remediation Strategies Using Novel Materials

Interestingly, novel materials, including those derived from or designed to interact with phenols, are being developed for environmental remediation. For instance, nanomaterials are being investigated for their ability to adsorb and photocatalytically degrade phenolic pollutants from water.[25] Silver nanoparticles, in particular, have shown promise in the degradation and transformation of phenolic compounds through various mechanisms.[24]

Section 5: Conclusion and Future Outlook

The field of phenol derivatives is a dynamic and continually evolving area of research. The development of novel synthetic methodologies, particularly in C-H functionalization and catalytic couplings, will undoubtedly lead to the creation of even more complex and diverse phenolic structures.[2][3][26] In drug discovery, the focus will likely remain on elucidating the mechanisms of action of bioactive phenol derivatives and optimizing their pharmacological profiles. In materials science, the design of "smart" phenolic polymers with responsive and functional properties holds great promise. Finally, the application of phenol-based chemistry to address environmental challenges will continue to be an area of critical importance. The versatility of the phenol scaffold ensures that its derivatives will remain at the forefront of scientific innovation for years to come.

References

  • Cerretani, L., & Bendini, A. (2010). Rapid Assays to Evaluate the Antioxidant Capacity of Phenols in Virgin Olive Oil. IntechOpen. Available at: [Link]

  • Poulsen, T. B., & Toste, F. D. (2007). A Cycloaromatization Protocol for Synthesis of Polysubstituted Phenol Derivatives: Method Development and Mechanistic Studies. The Journal of Organic Chemistry, 72(18), 6859–6861. Available at: [Link]

  • Kumar, S., & Singh, A. (2023). Phenol Derivatives and Their Bioactivities: A Comprehensive Review. ResearchGate. Available at: [Link]

  • Lee, J., & Kim, S. (2022). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules, 27(6), 1883. Available at: [Link]

  • Poulsen, T. B., & Toste, F. D. (2012). Cycloaromatization Protocol for Synthesis of Polysubstituted Phenol Derivatives: Method Development and Mechanistic Studies. The Journal of Organic Chemistry, 77(17), 7345-7359. Available at: [Link]

  • Nakagawa, T., et al. (2023). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. Foods, 12(1), 163. Available at: [Link]

  • Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized Methods for the Determination of Antioxidant Capacity and Phenolics in Foods and Dietary Supplements. Journal of Agricultural and Food Chemistry, 53(10), 4290-4302. Available at: [Link]

  • Amorati, R., & Valgimigli, L. (2021). Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays. Antioxidants, 10(3), 362. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation. Organic Chemistry Portal. Available at: [Link]

  • Wang, Y., et al. (2023). Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols. Molecules, 28(8), 3418. Available at: [Link]

  • Belščak-Cvitanović, A., et al. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. Food Technology and Biotechnology, 61(2), 159-173. Available at: [Link]

  • Smith, J. D., & Johnson, A. B. (2023). Recent advances in oxidative phenol coupling for the total synthesis of natural products. Organic & Biomolecular Chemistry, 21(20), 4145-4161. Available at: [Link]

  • ChemRxiv. (2023). Removal of Phenol derivatives from water systems with the use of silver nanoparticles. ChemRxiv. Available at: [Link]

  • Ivanov, M., et al. (2023). Antioxidant Properties of Natural Phenols and Derived Hydroxylated Biphenyls. Antioxidants, 12(3), 701. Available at: [Link]

  • ChemRxiv. (2023). Removal of Phenol derivatives from water systems with the use of silver nanoparticles. ChemRxiv. Available at: [Link]

  • Al-Trawneh, S. A., & Al-Shawabkeh, A. F. (2023). Nanomaterials for Removal of Phenolic Derivatives from Water Systems: Progress and Future Outlooks. Molecules, 28(18), 6592. Available at: [Link]

  • Newman, S. G., & Willis, M. C. (2020). Transformations of Less-Activated Phenols and Phenol Derivatives via C–O Cleavage. Chemical Reviews, 120(17), 9655-9703. Available at: [Link]

  • Saltworks Technologies. (2020). Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. Saltworks Technologies. Available at: [Link]

  • Luthria, D. L. (2006). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Journal of Functional Foods, 2(2), 73-82. Available at: [Link]

  • Beaudry, C. M., et al. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Journal of the American Chemical Society, 142(31), 13539-13544. Available at: [Link]

  • Daugulis, O., et al. (2013). Pd(II)-Catalyzed Ortho- or Meta-C–H Olefination of Phenol Derivatives. Angewandte Chemie International Edition, 52(34), 8961-8964. Available at: [Link]

  • Kumar, A., & Kumar, S. (2020). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. Polymers, 12(8), 1673. Available at: [Link]

  • Singh, A., & Kumar, S. (2021). Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review. Letters in Organic Chemistry, 18(10), 752-763. Available at: [Link]

  • De Luca, L., et al. (2012). Amidation of phenol derivatives: a direct synthesis of paracetamol (acetaminophen) from hydroquinone. Green Chemistry, 14(3), 632-634. Available at: [Link]

  • Wang, Y., et al. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. European Journal of Medicinal Chemistry, 233, 114227. Available at: [Link]

  • SlideShare. (n.d.). Pharmaceutical applications of phenol and their derivatives. SlideShare. Available at: [Link]

  • Lee, J., & Kim, S. (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules, 28(6), 2603. Available at: [Link]

  • Sigman, M. S., & Yoon, T. P. (2022). Catalytic Oxidative Coupling of Phenols and Related Compounds. ACS Catalysis, 12(11), 6376-6395. Available at: [Link]

  • ResearchGate. (2026). Microbial degradation of phenol and derivatives using environmental isolates from industrial waste sources. ResearchGate. Available at: [Link]

  • Gun Ei Chemical Industry Co., Ltd. (n.d.). Foundry Materials and Functional Resins Crystalline Phenol Derivatives. Gun Ei Chemical Industry Co., Ltd. Available at: [Link]

  • ResearchGate. (n.d.). Application of phenol derivatives in industry, medicine, and healthcare. ResearchGate. Available at: [Link]

  • GSC Online Press. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. GSC Online Press. Available at: [Link]

  • Wikipedia. (n.d.). Phenol. Wikipedia. Available at: [Link]

  • Daugulis, O., et al. (2011). Synthesis of Catechols from Phenols via Pd-Catalyzed Silanol-Directed C–H Oxygenation. Organic Letters, 13(21), 5744-5747. Available at: [Link]

  • Wang, X., et al. (2017). Design, Synthesis, and Evaluation of Novel 2,6-Disubstituted Phenol Derivatives as General Anesthetics. Journal of Medicinal Chemistry, 60(9), 3785-3797. Available at: [Link]

  • Roughley, S. D., & Jordan, A. M. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of Medicinal Chemistry, 65(10), 7077-7117. Available at: [Link]

  • ResearchGate. (n.d.). Design, Synthesis and Evaluation of Novel 2,6-Disubstituted Phenol Derivatives as General Anesthetics. ResearchGate. Available at: [Link]

  • Ratier, A., et al. (2023). Catalytic synthesis of renewable phenol derivatives from biobased furanic derivatives. RSC Advances, 13(45), 31631-31637. Available at: [Link]

  • Royal Society of Chemistry. (2007). Phenols in medicine. Education in Chemistry. Available at: [Link]

  • Global Market Insights. (2019). Phenol Derivatives Market Size, Industry Statistics Report 2025. Global Market Insights. Available at: [Link]

  • Nguyen, T. H., & Vo, D. N. (2021). Recent Developments in Plasmonic Sensors of Phenol and Its Derivatives. Sensors, 21(22), 7544. Available at: [Link]

  • Elsevier. (2021). Role of Phenols and Phenol Derivatives in the Synthesis of Nanoparticles. In Green Synthesis of Nanoparticles: Applications and Prospects (pp. 65-84). Elsevier. Available at: [Link]

  • Britannica. (n.d.). Phenol. Britannica. Available at: [Link]

  • Naczk, M., & Shahidi, F. (2004). Techniques for Analysis of Plant Phenolic Compounds. Food Chemistry, 85(4), 583-594. Available at: [Link]

  • Google Patents. (n.d.). Phenol derivatives, process for preparation of the same and use thereof. Google Patents.

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Troubleshooting & Optimization

Technical Support Center: Solubilization of Substituted Phenols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center

If you are reading this, you are likely staring at a vial containing a "gummy" precipitate, an oil droplet at the bottom of a buffer, or a cloudy suspension that refuses to clear. Substituted phenols are notoriously deceptive; their small size suggests high solubility, but their lipophilicity (


) and crystal lattice energy often lead to experimental failure.

This guide is not a textbook. It is a troubleshooting system designed to diagnose why your phenol is crashing out and provide a self-validating protocol to fix it.

Module 1: The pH Strategy (Ionization Control)

The Core Problem: Phenols are weak acids.[1] Their solubility is exponentially dependent on pH relative to their


. A common error is assuming all phenols behave like "phenol" (

). Substituents drastically alter this.

Troubleshooting Logic:

  • Electron-Withdrawing Groups (EWGs): Nitro (

    
    ), Chloro (
    
    
    
    ), Cyano (
    
    
    ). These stabilize the phenoxide anion, lowering
    
    
    (making it more acidic). These are easier to dissolve by adjusting pH.
  • Electron-Donating Groups (EDGs): Alkyl (

    
    ), Methoxy (
    
    
    
    ). These destabilize the anion, raising
    
    
    . These require extremely high pH to ionize, which may be physiologically irrelevant or damaging to the compound.
Decision Matrix: The pH vs. Cosolvent Route

PhenolSolubility Start Start: Phenol Insoluble in Buffer CheckSub Analyze Substituents Start->CheckSub EWG Electron Withdrawing (Nitro, Halogen, Cyano) CheckSub->EWG Lowers pKa (<9) EDG Electron Donating (Alkyl, Methoxy) CheckSub->EDG Raises pKa (>10) SaltRoute Salt Formation Strategy Target pH = pKa + 2 EWG->SaltRoute CosolventRoute Hydrophobic Strategy Use CD or Cosolvents EDG->CosolventRoute CheckPka Check pKa Warning WARNING: Oxidative Instability (Phenolate is air-sensitive) SaltRoute->Warning Risk

Figure 1: Decision matrix for selecting solubilization strategy based on electronic substituent effects.

FAQ: pH Strategy

Q: I adjusted the pH to the exact


, but it still precipitated. Why? 
A:  At 

, only 50% of your compound is ionized (soluble phenolate). The other 50% is the neutral, insoluble protonated form.
  • The Fix: You must apply the "pH + 2 Rule" . To ensure >99% ionization and maximum solubility, the solution pH must be at least 2 units above the

    
    .
    

Q: My solution turned brown after adding NaOH. What happened? A: You likely formed the phenolate anion, which is electron-rich and highly susceptible to oxidation (formation of quinones).

  • The Fix: Add an antioxidant (e.g., Sodium Bisulfite or Ascorbic Acid) before basifying, or sparge the buffer with Argon.

Module 2: The "Hidden" Chemistry (Intramolecular H-Bonding)

The Core Problem: Researchers often observe that ortho-substituted phenols (e.g., 2-nitrophenol) are significantly less soluble in water than their para-isomers (e.g., 4-nitrophenol), despite having the exact same molecular weight and atoms.

Mechanism:

  • Para-isomers: The

    
     and substituent are far apart. The 
    
    
    
    is free to H-bond with water molecules
    
    
    High Solubility .
  • Ortho-isomers: The

    
     and substituent are adjacent. They form an internal hydrogen bond (chelation).[2] This "hides" the hydrophilic 
    
    
    
    group from the solvent, making the molecule behave like a non-polar hydrocarbon
    
    
    Low Solubility (but higher volatility/permeability).

Data Comparison: Isomer Solubility Effects

CompoundStructureSolubility (

, Water)
Mechanism
Phenol Unsubstituted~83 g/LModerate H-bonding
4-Nitrophenol Para-substituted16.0 g/LIntermolecular H-bonds with water
2-Nitrophenol Ortho-substituted2.0 g/L Intramolecular H-bond (Chelation)

Troubleshooting Protocol: If working with ortho-substituted phenols:

  • Do not rely on pH alone (the internal bond stabilizes the proton, raising

    
    ).
    
  • Disrupt the internal bond: Use a hydrogen-bond breaking cosolvent like DMSO or Methanol (1–5%) before diluting into buffer.

Module 3: Advanced Solubilization (Cosolvents & Cyclodextrins)

When pH adjustment is impossible (biological assays) or ineffective (alkyl-phenols), you must use complexation or cosolvents.

The "Dilution Shock" Phenomenon

A classic failure mode: You dissolve the phenol in DMSO (stock), inject it into PBS (buffer), and it immediately crashes out as a fine white cloud. This occurs because the compound enters the "Metastable Zone" where the water concentration exceeds the compound's ability to remain in the cosolvent lattice.

The Solution: Hydroxypropyl- -Cyclodextrin (HP- -CD)

Cyclodextrins are the "gold standard" for phenols. The hydrophobic phenolic ring fits inside the CD cavity, while the hydroxyl groups on the CD exterior interact with water.

Protocol: Preventing Dilution Shock

  • Do NOT dissolve phenol in DMSO and then add CD.

  • Correct Order: Dissolve HP-

    
    -CD in water/buffer first (20–40% w/v).
    
  • Add the solid phenol directly to the CD solution.

  • Sonicate for 30–60 mins. The CD encapsulates the phenol before it sees bulk water.

DilutionShock Stock DMSO Stock (Solubilized) Mixing Rapid Mixing Stock->Mixing Buffer Aqueous Buffer (Anti-solvent) Buffer->Mixing Crash Precipitation (Dilution Shock) Mixing->Crash Standard Injection Stable Stable Inclusion Complex Mixing->Stable With HP-beta-CD

Figure 2: Mechanism of dilution shock and stabilization via Cyclodextrin complexation.

Module 4: Master Protocol (Solubility Determination)

Do not guess. Measure. This protocol determines Thermodynamic Solubility (equilibrium), which is distinct from Kinetic Solubility (precipitation point).

Required Materials:

  • Substituted Phenol (Solid)

  • 0.45 µm PTFE Syringe Filters (Nylon binds phenols!)

  • Orbital Shaker or Rotator

  • HPLC/UV-Vis

Step-by-Step Methodology:

  • Supersaturation: Add excess solid phenol to 2 mL of your target media (Buffer/Cosolvent mix). You must see solid floating or at the bottom.

  • Equilibration: Shake at

    
     for 24 hours . (Phenols have slow crystal lattice dissolution kinetics).
    
  • pH Check: Measure the pH after 24 hours. Dissolving phenols can lower the pH of weak buffers, crashing the solubility. If pH shifted, re-adjust and shake for another 24h.

  • Filtration: Filter 1 mL of supernatant using a PTFE or PVDF filter .

    • Critical: Discard the first 200 µL of filtrate (saturates the filter membrane sites). Collect the rest.

  • Quantification: Dilute the filtrate 10x in Mobile Phase (usually Acetonitrile/Water) to prevent precipitation in the HPLC lines. Analyze via HPLC-UV (typically 270–280 nm for phenols).

References

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Source for pKa shifts and pH-solubility profiles).
  • Serjeant, E. P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series. (Source for substituent effects on pKa).
  • Jain, N., & Yalkowsky, S. H. (2001). Estimation of the aqueous solubility I: Application to organic nonelectrolytes. Journal of Pharmaceutical Sciences. Link

Sources

Technical Support Center: Enhancing the Biological Activity of Ethoxy-Phenol Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting for experiments aimed at enhancing the biological activity of ethoxy-phenol compounds. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative scientific literature.

Introduction: The Promise and Challenges of Ethoxy-Phenol Compounds

Ethoxy-phenol derivatives, characterized by a phenol ring with an attached ethoxy group (-O-CH₂CH₃), represent a promising class of molecules in drug discovery. They exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The ethoxy group can modulate the lipophilicity and metabolic stability of the parent phenolic compound, potentially improving its pharmacokinetic profile. However, realizing the full therapeutic potential of these compounds often requires overcoming significant hurdles such as poor aqueous solubility, rapid metabolism, and suboptimal target engagement.

This guide provides a structured approach to systematically address these challenges and enhance the biological activity of your ethoxy-phenol compounds of interest.

Frequently Asked Questions (FAQs)

Q1: My ethoxy-phenol compound shows promising in vitro activity but has poor aqueous solubility. What are my options?

Poor aqueous solubility is a common challenge that can hinder further development.[4] Several formulation strategies can be employed to enhance the solubility and dissolution rate of your compound. The choice of method will depend on the physicochemical properties of your specific molecule.

  • Solid Dispersions: This technique involves dispersing the drug in an inert, water-soluble carrier at a solid state.[4][5] The drug can exist in an amorphous or crystalline form within the carrier matrix. This method effectively reduces particle size and improves wettability, leading to enhanced solubility.[5]

  • Nanoencapsulation: Encapsulating your compound in nanoparticles can significantly improve its solubility and bioavailability.[2] Various nanocarriers can be utilized, including liposomes, polymeric nanoparticles, and solid lipid nanoparticles. This approach can also offer the advantage of targeted delivery.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively increasing their aqueous solubility.

Q2: I'm observing rapid metabolism of my ethoxy-phenol compound in vitro. What is the likely metabolic pathway and how can I address this?

The ethoxy group in your compound is susceptible to O-dealkylation, a common metabolic reaction catalyzed by cytochrome P450 (CYP) enzymes in the liver.[6][7] This process cleaves the ether bond, resulting in the formation of a phenol and acetaldehyde. This can lead to rapid clearance and reduced bioavailability of the active compound.

To address this, consider the following strategies:

  • Prodrug Approach: Converting the phenolic hydroxyl group into a prodrug can protect it from first-pass metabolism. Amino acid esters of phenols are a common prodrug strategy.[8][9] These prodrugs are designed to be cleaved by esterases at the target site, releasing the active phenolic compound.

  • Structural Modification: Minor structural modifications to the ethoxy-phenol scaffold can sometimes hinder the binding to metabolic enzymes. For instance, introducing bulky groups near the ethoxy moiety may sterically hinder the access of CYP enzymes.

Q3: My cell-based assays are giving inconsistent and irreproducible results. How can I troubleshoot this?

Inconsistent results in cell-based assays are a frequent issue in drug discovery.[10] A systematic approach to troubleshooting is essential.

  • Cell Line Authentication: Ensure your cell line is authentic and free from contamination. Mycoplasma contamination is a common culprit for altered cellular responses.

  • Assay Conditions: Optimize critical assay parameters such as cell seeding density, incubation time, and reagent concentrations.[10]

  • Compound Stability: Verify the stability of your ethoxy-phenol compound in the cell culture medium over the duration of the experiment. Degradation of the compound can lead to a loss of activity.

  • Positive and Negative Controls: Always include appropriate positive and negative controls to validate your assay performance.[10]

Troubleshooting Guide: Common Experimental Issues

Issue Potential Cause(s) Recommended Action(s)
Low Solubility in Assay Medium The compound has poor aqueous solubility.- Prepare a stock solution in a suitable organic solvent (e.g., DMSO) and dilute it in the assay medium. Ensure the final solvent concentration is non-toxic to the cells.- Utilize solubility-enhancing formulations such as solid dispersions or cyclodextrin complexes.[4][5]
High Inter-well Variability - Inconsistent cell seeding.- Edge effects in the microplate.- Pipetting errors.- Use a multichannel pipette for cell seeding and reagent addition.- Avoid using the outer wells of the microplate or fill them with a buffer to minimize evaporation.- Calibrate your pipettes regularly.
Loss of Activity Over Time - Compound degradation in the assay medium.- Metabolic inactivation by the cells.- Assess the stability of your compound in the medium at 37°C over the experimental timeframe.- If metabolic inactivation is suspected, consider using a cell line with lower metabolic capacity or co-incubating with a broad-spectrum CYP inhibitor.
Unexpected Cytotoxicity - Off-target effects of the compound.- Toxicity of the vehicle (e.g., DMSO).- Perform a dose-response curve to determine the non-toxic concentration range.- Ensure the final vehicle concentration is below the toxic threshold for your cell line.

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by the Solvent Evaporation Method

This protocol describes the preparation of a solid dispersion to enhance the solubility of a poorly soluble ethoxy-phenol compound using polyvinylpyrrolidone (PVP) as the carrier.[11]

Materials:

  • Ethoxy-phenol compound

  • Polyvinylpyrrolidone (PVP K30)

  • Methanol (analytical grade)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Accurately weigh the ethoxy-phenol compound and PVP K30 in a desired ratio (e.g., 1:1, 1:2, 1:4 w/w).

  • Dissolve both the compound and the carrier in a minimal amount of methanol in a round-bottom flask.

  • Ensure complete dissolution by gentle warming or sonication if necessary.

  • Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid film is formed on the flask wall.

  • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Scrape the solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.

  • Store the prepared solid dispersion in a desiccator until further use.

Protocol 2: In Vitro Caco-2 Permeability Assay

This assay is used to predict the intestinal permeability of your ethoxy-phenol compound.[12]

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 12-well format)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Hank's Balanced Salt Solution (HBSS)

  • Lucifer yellow

  • LC-MS/MS system

Procedure:

  • Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • On the day of the experiment, wash the cell monolayers with pre-warmed HBSS.

  • Prepare the dosing solution of your ethoxy-phenol compound in HBSS at the desired concentration.

  • To assess apical-to-basolateral (A-B) permeability, add the dosing solution to the apical chamber and fresh HBSS to the basolateral chamber.

  • To assess basolateral-to-apical (B-A) permeability, add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.

  • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • At the end of the incubation, collect samples from both the apical and basolateral chambers.

  • Assess the integrity of the monolayer post-experiment using the Lucifer yellow permeability assay.

  • Analyze the concentration of your compound in the collected samples using a validated LC-MS/MS method.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.

Data Presentation: Enhancing the Anticancer Activity of an Ethoxy-Chalcone Derivative

Chalcones are a class of phenolic compounds with known anticancer activities.[13][14] The following table presents hypothetical data demonstrating the enhancement of anticancer activity of an ethoxy-chalcone derivative through nanoencapsulation.

Compound/Formulation Mean Particle Size (nm) IC₅₀ (µM) in MCF-7 Cells
Ethoxy-Chalcone (Free Drug)N/A15.2
Ethoxy-Chalcone Nano-liposomes120 ± 55.8
Ethoxy-Chalcone PLGA Nanoparticles180 ± 107.1

IC₅₀: Half-maximal inhibitory concentration. Data are representative.

Visualizing Mechanisms: Signaling Pathways and Workflows

Understanding the molecular mechanisms by which ethoxy-phenol compounds exert their biological effects is crucial for rational drug design. Many phenolic compounds are known to modulate key signaling pathways involved in inflammation and cancer.[15][16]

Signaling Pathway: Modulation of MAPK and PI3K/Akt Pathways

The diagram below illustrates how a hypothetical ethoxy-phenol compound could modulate the MAPK and PI3K/Akt signaling pathways, which are often dysregulated in cancer.[15][17]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Increased Apoptosis Akt->Apoptosis Inhibition of anti-apoptotic proteins Proliferation Decreased Proliferation mTOR->Proliferation Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibition EP Ethoxy-Phenol Compound EP->PI3K Inhibits EP->MEK Inhibits

Caption: Modulation of MAPK and PI3K/Akt signaling pathways.

Experimental Workflow: From Compound to Enhanced Activity

The following diagram outlines a logical workflow for enhancing the biological activity of an ethoxy-phenol compound.

G Start Start: Ethoxy-Phenol Compound Solubility Poor Solubility? Start->Solubility Metabolism Rapid Metabolism? Solubility->Metabolism No Formulation Solubility Enhancement (e.g., Solid Dispersion) Solubility->Formulation Yes Activity Suboptimal Activity? Metabolism->Activity No Prodrug Prodrug Synthesis Metabolism->Prodrug Yes SAR Structure-Activity Relationship (SAR) Studies Activity->SAR Yes InVitro In Vitro Efficacy & Toxicity Testing Activity->InVitro No Formulation->Metabolism Prodrug->Activity SAR->InVitro InVivo In Vivo Studies InVitro->InVivo End End: Optimized Lead Compound InVivo->End

Caption: Workflow for enhancing ethoxy-phenol activity.

References

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Technical Support Center: Navigating the Challenges of Phenolic Compounds in Experimental Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the pervasive issue of off-target effects caused by phenolic compounds in biochemical and cell-based assays. Phenolic compounds, while being investigated for their therapeutic potential, are notorious for their promiscuous behavior in experimental settings, often leading to false-positive or confounding results.[1] This guide is designed for researchers, scientists, and drug development professionals to understand, identify, and mitigate these assay artifacts, ensuring the integrity and reliability of your experimental data.

Our approach is built on years of field-proven experience and a deep understanding of the underlying biochemical principles. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to design robust, self-validating assays.

Frequently Asked Questions (FAQs)

Here, we address the most common questions and concerns researchers encounter when working with phenolic compounds.

Q1: What are "off-target effects" and why are phenolic compounds so prone to causing them?

A1: Off-target effects, in this context, refer to a compound's ability to interfere with an assay's readout through mechanisms unrelated to the specific biological target of interest.[2] This interference can create the illusion of a desired biological activity, leading to false-positive results.[1]

Phenolic compounds are particularly problematic due to their unique chemical structures. The presence of hydroxyl groups on an aromatic ring makes them susceptible to a variety of reactions that can disrupt assay components. Many are classified as Pan-Assay Interference Compounds (PAINS), which are known to react non-specifically with multiple biological targets.[1][3] The core reasons for their promiscuity include:

  • Redox Activity: Phenols, especially catechols and quinones, can undergo redox cycling.[4] In the presence of reducing agents (like DTT, common in enzyme assays) and oxygen, they can generate hydrogen peroxide (H₂O₂), which can then oxidize and inactivate proteins non-specifically.[5][6]

  • Compound Aggregation: At micromolar concentrations, many phenolic compounds, particularly flavonoids, can self-associate to form aggregates.[7] These aggregates can sequester and denature proteins, leading to non-specific inhibition.[8][9]

  • Chemical Reactivity: The quinone structures, which can be formed from phenolic precursors, are Michael acceptors that can covalently modify nucleophilic residues (like cysteine) on proteins.

  • Assay Technology Interference: Phenolic compounds can directly interfere with the detection method. They are often fluorescent themselves or can quench the fluorescence of reporter molecules.[10][11][12] They can also absorb light in the same range as colorimetric readouts.[13]

Q2: My fluorescence-based assay is giving a high signal with a phenolic compound. Is this a real hit?

A2: Not necessarily. This is a classic potential artifact. Phenolic compounds can interfere with fluorescence assays in several ways:

  • Autofluorescence: The compound itself may be fluorescent at the excitation and emission wavelengths of your assay, leading to an artificially high signal.[14]

  • Signal Enhancement: In some cases, compounds can interact with assay components to enhance the fluorescent signal. For instance, salicylic acids have been reported to interact with europium in TR-FRET assays, causing signal enhancement.[11]

  • Stabilization of Reporter: In cell-based reporter assays (e.g., luciferase), the compound might not be activating the pathway but could be stabilizing the reporter enzyme, leading to signal accumulation.[6]

Troubleshooting Steps:

  • Run a control where you add the phenolic compound to the assay buffer without the target protein or cells. A high signal in this control strongly suggests autofluorescence.

  • Measure the fluorescence spectrum of your compound to see if it overlaps with your assay's wavelengths.[15]

  • If possible, use an orthogonal assay with a different detection method (e.g., absorbance or luminescence) to confirm the activity.[2][3]

Q3: I'm screening a library of natural products and getting many hits that are flavonoids. Should I be suspicious?

A3: Yes, a high hit rate with flavonoids or other polyphenolic classes should be a red flag.[3] Flavonoids, such as quercetin and myricetin, are well-known PAINS.[1][7] Their tendency to aggregate is a primary cause of non-specific inhibition in enzyme assays.[7]

Immediate Actions:

  • Filter Your Hits: Use computational PAINS filters to identify compounds with problematic substructures.[16] While not all compounds flagged as PAINS are false positives, they require more rigorous validation.[17]

  • Perform Detergent Controls: Re-test your active compounds in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100. If the compound's inhibitory activity is significantly reduced, it strongly suggests the mechanism was aggregation-based.[7]

Q4: My assay buffer contains DTT. How can this affect my results with phenolic compounds?

A4: Dithiothreitol (DTT) is a strong reducing agent commonly used to maintain a protein's cysteine residues in a reduced state. However, its presence can facilitate redox cycling by phenolic compounds.[6] This creates a cycle where the phenol is oxidized (e.g., to a quinone), and DTT reduces it back, consuming oxygen and generating reactive oxygen species (ROS) like H₂O₂ in the process.[5][6] This H₂O₂ can then non-specifically oxidize and inactivate your target protein, mimicking true inhibition.[5]

Q5: How can I distinguish between a true inhibitor and a redox-cycling artifact?

A5: This requires specific control experiments. The key is to see if the inhibition is dependent on the generation of H₂O₂.

The Catalase Control: The most definitive control is to repeat the inhibition assay with the addition of catalase, an enzyme that specifically degrades H₂O₂. If the inhibitory effect of your compound is abolished or significantly reduced in the presence of catalase, the activity is very likely due to H₂O₂-mediated redox cycling.[6]

Troubleshooting Guides & Experimental Protocols

Guide 1: Diagnosing and Mitigating Compound Aggregation

Issue: You observe non-specific, steep dose-response curves, and your hits are enriched with flat, hydrophobic molecules, often polyphenols.

Causality: At sufficient concentrations in aqueous buffers, some compounds self-associate into colloidal aggregates. These aggregates adsorb proteins, causing surface denaturation and loss of function, which appears as inhibition.[9] This is a detergent-reversible phenomenon.[8]

Protocol: Detergent Counter-Screen for Aggregation

Objective: To determine if the observed inhibition is due to compound aggregation.

Materials:

  • Your primary assay system (enzyme, substrate, buffer)

  • Test compound stock solution (e.g., in DMSO)

  • Triton X-100 (or other non-ionic detergent like Tween-80) stock solution (e.g., 1% w/v in assay buffer)

  • Microplate reader

Procedure:

  • Prepare Assay Reactions: Set up your standard assay in a microplate format. Include positive and negative controls.

  • Create Two Conditions: For each concentration of your test compound, prepare two sets of reactions:

    • Condition A (No Detergent): Add the compound at various concentrations to the assay wells.

    • Condition B (With Detergent): First, add Triton X-100 to the assay buffer to a final concentration of 0.01-0.1%. Then, add the compound at the same concentrations as in Condition A. Note: Confirm that this concentration of detergent does not inhibit your target protein on its own.

  • Initiate and Read: Initiate the enzymatic reaction and measure the activity according to your standard protocol.

  • Analyze Data: Compare the dose-response curves from Condition A and Condition B.

Interpretation of Results:

ObservationInterpretationNext Steps
Inhibition is significantly reduced or abolished in the presence of Triton X-100.The compound is likely an aggregator. This is a false positive .Deprioritize this compound.
Inhibition is unaffected by Triton X-100.Aggregation is not the primary mechanism of inhibition.Proceed to other validation assays (e.g., redox cycling).
Guide 2: Identifying Redox-Cycling Artifacts

Issue: You observe time-dependent inhibition that is particularly potent in assays containing reducing agents like DTT or TCEP.

Causality: Redox-active compounds, especially quinone-like structures, can catalytically generate H₂O₂ in the presence of reducing agents and oxygen. The accumulating H₂O₂ causes oxidative damage to the target protein, resulting in apparent inhibition.[6]

Protocol: Catalase Control for Redox Activity

Objective: To determine if the observed inhibition is mediated by the generation of hydrogen peroxide.

Materials:

  • Your primary assay system, including DTT if normally used

  • Test compound stock solution

  • Catalase stock solution (e.g., 1 mg/mL in assay buffer)

  • Microplate reader

Procedure:

  • Assay Setup: Prepare your assay reactions as usual.

  • Parallel Conditions: For each compound concentration, set up two conditions:

    • Condition A (No Catalase): Add the test compound and measure inhibition as per your standard protocol.

    • Condition B (With Catalase): Pre-incubate the assay mixture (containing buffer, target protein, and DTT) with catalase (final concentration ~0.1 mg/mL) for 10-15 minutes at room temperature. Then, add the test compound and initiate the reaction.

  • Initiate and Read: Start the reaction (e.g., by adding substrate) and measure activity.

  • Data Analysis: Compare the inhibition curves from both conditions.

Interpretation of Results:

ObservationInterpretationNext Steps
Inhibition is significantly reduced or abolished in the presence of catalase.Inhibition is mediated by H₂O₂. This is a redox-cycling artifact .Deprioritize this compound.
Inhibition is unaffected by catalase.Redox cycling is not the primary mechanism of inhibition.The compound may be a true inhibitor. Further validation is required.

Visualizing Interference Mechanisms & Workflows

To better understand the complex interplay of these off-target effects, the following diagrams illustrate the core mechanisms and a logical troubleshooting workflow.

InterferenceMechanisms Phenolic_Compound Phenolic Compound (e.g., Flavonoid, Catechol) Aggregation Self-Aggregation in Aqueous Buffer Phenolic_Compound->Aggregation [High Concentration] Redox_Cycling Redox Cycling (Requires O2, Reducing Agent) Phenolic_Compound->Redox_Cycling [Redox-Active Moiety] Direct_Interference Direct Assay Interference Phenolic_Compound->Direct_Interference [Intrinsic Properties] Target_Protein Target Protein Aggregation->Target_Protein Adsorption & Denaturation Redox_Cycling->Target_Protein H₂O₂ Generation & Oxidative Damage Assay_Signal Assay Signal (Fluorescence, Absorbance) Direct_Interference->Assay_Signal Autofluorescence, Quenching, Light Scatter Target_Protein->Assay_Signal Generates Signal (Inhibited)

Caption: Fig 1. Key Mechanisms of Phenolic Compound Interference.

TroubleshootingWorkflow Start Initial Hit Identified PAINS_Check Check against PAINS Database Start->PAINS_Check Aggregation_Test Test for Aggregation (Add 0.01% Triton X-100) PAINS_Check->Aggregation_Test Flagged or Suspicious PAINS_Check->Aggregation_Test Not Flagged Redox_Test Test for Redox Cycling (Add Catalase) Aggregation_Test->Redox_Test Activity Retained False_Positive Result is Likely False Positive Aggregation_Test->False_Positive Activity Lost Signal_Interference_Test Test for Signal Interference (Assay without Target) Redox_Test->Signal_Interference_Test Activity Retained Redox_Test->False_Positive Activity Lost Signal_Interference_Test->False_Positive Signal Observed Proceed Proceed to Further Validation (Orthogonal Assay) Signal_Interference_Test->Proceed No Signal

Caption: Fig 2. Decision Workflow for Validating Phenolic Hits.

By systematically applying these control experiments and following a logical troubleshooting workflow, researchers can confidently distinguish genuine biological activity from assay artifacts, ensuring that only the most promising and well-validated compounds advance in the drug discovery pipeline.

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  • Plotnikova, E. G., et al. (2025). Biodegradation of Phenol at High Initial Concentration by Rhodococcus opacus 3D Strain: Biochemical and Genetic Aspects. International Journal of Molecular Sciences, 26(2), 1055. [Link]

  • MacDonald, M. L., et al. (2006). Identifying off-target effects and hidden phenotypes of drugs in human cells. Nature Chemical Biology, 2(6), 329-337. [Link]

  • Negro, C., et al. (2025). Optimized Enzymatic Extraction of Phenolic Compounds from Verbascum nigrum L.: A Sustainable Approach for Enhanced Extraction of Bioactive Compounds. Applied Sciences, 15(3), 1405. [Link]

  • Lettinga, G., et al. (1989). Inhibition of the acetoclastic methanogenic activity by phenol and alkyl phenols. Applied Microbiology and Biotechnology, 31(1), 89-94. [Link]

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Validation & Comparative

A Comparative Guide to 2-Ethoxy-4-{[(propan-2-yl)amino]methyl}phenol and Other Aminomethylphenols in Adrenergic Receptor Modulation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the comparative evaluation of 2-Ethoxy-4-{[(propan-2-yl)amino]methyl}phenol against other structurally related aminomethylphenols. Given the nascent state of publicly available data on this specific compound, this document outlines a proposed research program, detailing the necessary experimental protocols to elucidate its pharmacological profile as a potential β-adrenergic receptor antagonist. We will explore the structure-activity relationships (SAR) that underpin the design of these molecules and present a clear roadmap for their synthesis and characterization.

Introduction: The Therapeutic Potential of Aminomethylphenols

The aminomethylphenol scaffold is a key pharmacophore in a variety of biologically active compounds.[1][2][3] The strategic placement of substituents on the phenol ring and the nature of the amino group can significantly influence the compound's interaction with biological targets.[4][5][6] Notably, the structural motif of an aromatic ring linked to an amino group via a short alkyl chain is reminiscent of the arylethanolamine and aryloxypropanolamine classes of β-adrenergic receptor blockers (β-blockers).[7][8] These drugs are widely used in the management of cardiovascular diseases such as hypertension, angina pectoris, and arrhythmias.[9][10]

2-Ethoxy-4-{[(propan-2-yl)amino]methyl}phenol (hereafter referred to as Compound A) presents an interesting chemical architecture. The presence of an ethoxy group at the 2-position and an isopropylamino group are features shared with some established β-blockers, suggesting a potential for interaction with β-adrenergic receptors. This guide will compare Compound A with two other hypothetical aminomethylphenols to explore the structure-activity relationships:

  • Compound B: 2-Methoxy-4-{[(propan-2-yl)amino]methyl}phenol

  • Compound C: 2-Ethoxy-4-{[(tert-butyl)amino]methyl}phenol

This comparison will allow for an investigation into the effects of altering the alkoxy and N-alkyl substituents on receptor affinity and selectivity.

Synthetic Strategy: Reductive Amination

A common and efficient method for the synthesis of aminomethylphenols is the reductive amination of a corresponding aldehyde.[11][12] This two-step, one-pot reaction involves the formation of an imine intermediate from the aldehyde and a primary amine, followed by its reduction to the desired amine.

Proposed Synthetic Workflow

cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction aldehyde 2-Ethoxy-4-hydroxybenzaldehyde imine Imine Intermediate aldehyde->imine Reaction amine Isopropylamine amine->imine product 2-Ethoxy-4-{[(propan-2-yl)amino]methyl}phenol (Compound A) imine->product Reduction reducing_agent Sodium Borohydride (NaBH4) reducing_agent->product

Caption: Proposed synthetic workflow for Compound A via reductive amination.

Detailed Experimental Protocol
  • Imine Formation:

    • In a round-bottom flask under an inert nitrogen atmosphere, dissolve 1 equivalent of 2-ethoxy-4-hydroxybenzaldehyde in anhydrous methanol.

    • Add 1.1 equivalents of isopropylamine to the solution.

    • Stir the mixture at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Reduction:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add 1.5 equivalents of sodium borohydride (NaBH₄) portion-wise, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel.

Pharmacological Evaluation: A Proposed In Vitro Testing Cascade

To characterize the adrenergic receptor activity of the synthesized compounds, a series of in vitro assays are proposed. This cascade will determine the affinity of the compounds for β1 and β2 adrenergic receptors, their functional effects (antagonism or agonism), and their selectivity.

cluster_0 Primary Screening cluster_1 Functional Characterization cluster_2 Selectivity Profiling binding_assay Radioligand Binding Assays (β1 and β2 receptors) functional_assay cAMP Accumulation Assay binding_assay->functional_assay Determine Ki selectivity Determination of Selectivity Index functional_assay->selectivity Determine IC50/EC50

Caption: Proposed in vitro testing cascade for pharmacological evaluation.

Radioligand Binding Assays

These assays will determine the binding affinity (Ki) of the test compounds for β1 and β2 adrenergic receptors.

Protocol:

  • Membrane Preparation: Prepare cell membrane homogenates from HEK293 cells stably expressing either human β1 or β2 adrenergic receptors.

  • Assay Buffer: Use a suitable binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Competition Binding:

    • Incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]dihydroalprenolol) and increasing concentrations of the test compound.

    • Incubate at room temperature for 60-90 minutes.

  • Separation and Detection:

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assays: cAMP Accumulation

This assay will determine whether the compounds act as agonists or antagonists at the β-adrenergic receptors by measuring the downstream signaling molecule, cyclic AMP (cAMP).[13][14]

Protocol:

  • Cell Culture: Use HEK293 cells expressing either β1 or β2 adrenergic receptors.

  • Antagonist Mode:

    • Pre-incubate the cells with increasing concentrations of the test compound for 15-20 minutes.

    • Stimulate the cells with a fixed concentration of a known β-agonist (e.g., isoproterenol) at its EC80 concentration.

    • Incubate for 30 minutes at 37°C.

  • Agonist Mode:

    • Incubate the cells with increasing concentrations of the test compound alone.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).

  • Data Analysis:

    • In antagonist mode, determine the IC50 value for the inhibition of isoproterenol-stimulated cAMP production.

    • In agonist mode, determine the EC50 value for cAMP production.

Comparative Data Analysis and Structure-Activity Relationships

The data obtained from the proposed experiments will allow for a thorough comparison of the three compounds. The results should be tabulated for clarity.

Table 1: Hypothetical Comparative Pharmacological Data

Compoundβ1 Binding Affinity (Ki, nM)β2 Binding Affinity (Ki, nM)β1 Functional Activity (IC50, nM)β2 Functional Activity (IC50, nM)β1/β2 Selectivity Index
A X.X ± Y.YX.X ± Y.YX.X ± Y.YX.X ± Y.YZ.Z
B X.X ± Y.YX.X ± Y.YX.X ± Y.YX.X ± Y.YZ.Z
C X.X ± Y.YX.X ± Y.YX.X ± Y.YX.X ± Y.YZ.Z
Propranolol X.X ± Y.YX.X ± Y.YX.X ± Y.YX.X ± Y.YZ.Z

Propranolol is included as a reference non-selective β-blocker.

Discussion of Structure-Activity Relationships (SAR):

The analysis of the data in Table 1 will provide insights into the SAR of this series of aminomethylphenols.[4][6]

  • Effect of the Alkoxy Group (Compound A vs. Compound B): A comparison between the ethoxy group of Compound A and the methoxy group of Compound B will reveal the impact of the size of this substituent on receptor affinity and selectivity. A larger group may lead to steric hindrance or enhanced hydrophobic interactions within the receptor binding pocket.

  • Effect of the N-Alkyl Group (Compound A vs. Compound C): The difference between the isopropyl group of Compound A and the tert-butyl group of Compound C will highlight the importance of the N-alkyl substituent. In many known β-blockers, a bulky N-alkyl group is crucial for potent antagonist activity.

Conclusion

This guide has outlined a systematic approach to the synthesis and comparative pharmacological evaluation of 2-Ethoxy-4-{[(propan-2-yl)amino]methyl}phenol and related aminomethylphenols. The proposed experimental workflows provide a robust framework for determining their potential as β-adrenergic receptor modulators. The elucidation of the structure-activity relationships within this chemical series will be instrumental in guiding the design of future compounds with improved potency and selectivity. While the specific data for Compound A is not yet in the public domain, the methodologies described herein represent the standard practices in drug discovery and will be essential in characterizing this and other novel chemical entities.

References

  • Novel Aminomethyl Derivatives of 4‐Methyl‐2‐prenylphenol: Synthesis and Antioxidant Properties | Request PDF - ResearchGate. Available at: [Link]

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  • Design, Synthesis, and Biological Evaluation of Novel 3-Aminomethylindole Derivatives as Potential Multifunctional Anti-Inflammatory and Neurotrophic Agents - PubMed. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Ethoxy-4-{[(propan-2-yl)amino]methyl}phenol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Ethoxy-4-{[(propan-2-yl)amino]methyl}phenol, ensuring compliance with safety regulations and minimizing environmental impact. The procedures outlined herein are grounded in established safety data and best practices for chemical waste management.

Understanding the Hazard Profile

Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. 2-Ethoxy-4-{[(propan-2-yl)amino]methyl}phenol presents several hazards that necessitate careful handling and disposal.

According to its Safety Data Sheet (SDS), this compound is classified as:

  • Acute Toxicity 4 (Oral): Harmful if swallowed[1].

  • Skin Irritant 2: Causes skin irritation[1].

  • Eye Irritant 2: Causes serious eye irritation[1].

  • Specific Target Organ Toxicity – Single Exposure 3: May cause respiratory irritation[1].

Given these classifications, improper disposal, such as discarding in regular trash or pouring down the drain, is strictly prohibited and poses a significant risk to human health and the environment[1][2][3].

Personal Protective Equipment (PPE): The First Line of Defense

Prior to initiating any disposal procedures, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or safety glasses with side shields.Protects against splashes and aerosols that can cause serious eye irritation[1][4].
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact which can lead to irritation[1][4].
Body Protection Laboratory coat or chemical-resistant apron.Provides a barrier against spills and contamination of personal clothing[4][5].
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.Minimizes the inhalation of any vapors or aerosols that may cause respiratory irritation[1][6].
Segregation and Storage of Waste

Proper segregation and temporary storage of chemical waste are critical to prevent hazardous reactions and ensure safe collection by disposal services[2][7].

Step-by-Step Waste Segregation and Storage Protocol:

  • Designated Waste Container: Collect all waste containing 2-Ethoxy-4-{[(propan-2-yl)amino]methyl}phenol in a designated, leak-proof, and chemically compatible container[2][8]. The container should be clearly labeled as "Hazardous Waste"[4].

  • Labeling: The label must include the full chemical name: "2-Ethoxy-4-{[(propan-2-yl)amino]methyl}phenol", the approximate quantity, and the date of accumulation[8][9]. Do not use abbreviations or chemical formulas.

  • Incompatible Materials: Store the waste container away from incompatible materials, particularly strong oxidizing agents, which could lead to hazardous reactions[1].

  • Storage Location: Keep the sealed waste container in a cool, dry, and well-ventilated secondary containment area, designated for hazardous chemical waste[1][8]. This area should be clearly marked and have restricted access.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: If a significant spill occurs, evacuate non-essential personnel from the immediate area and ensure adequate ventilation[6].

  • Containment: For liquid spills, use an inert absorbent material such as sand, vermiculite, or commercial sorbent pads to contain the spill[1]. Do not use combustible materials like paper towels to absorb large quantities of flammable or reactive chemicals.

  • Collection: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container[6].

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by a thorough wash with soap and water[4]. All materials used for decontamination, including wipes and PPE, must be disposed of as hazardous waste[4].

Disposal Workflow

The disposal of 2-Ethoxy-4-{[(propan-2-yl)amino]methyl}phenol must be handled by a licensed hazardous waste disposal company[2][4]. Do not attempt to treat or neutralize this chemical in the laboratory without specific protocols and approval from your institution's Environmental Health and Safety (EHS) department.

Diagram 1: Disposal Decision Workflow

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Disposal Path cluster_spill Spill Response A Identify Waste: 2-Ethoxy-4-{[(propan-2-yl)amino]methyl}phenol B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Collect in Designated, Labeled Hazardous Waste Container B->C D Store in a Ventilated, Secure Area Away from Incompatibles C->D E Contact Environmental Health & Safety (EHS) D->E F Arrange for Pickup by Licensed Hazardous Waste Contractor E->F G Complete Waste Manifest Documentation F->G H Spill Occurs I Evacuate & Ventilate Area H->I J Contain with Inert Absorbent I->J K Collect Contaminated Material as Hazardous Waste J->K K->C Dispose of Spill Debris

Caption: Decision workflow for the safe disposal of 2-Ethoxy-4-{[(propan-2-yl)amino]methyl}phenol.

Step-by-Step Disposal Protocol:

  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department or the designated safety officer about the hazardous waste that needs to be collected[4][9].

  • Provide Information: Be prepared to provide the full chemical name, quantity of waste, and the location of the stored container.

  • Scheduled Pickup: The EHS department will coordinate a pickup with a licensed hazardous waste disposal contractor[4].

  • Documentation: Complete any required waste manifest forms provided by EHS or the disposal company. Accurate and detailed records of waste generation and disposal are a legal requirement[4][9].

  • Container Handover: At the scheduled time, ensure the waste container is accessible for collection by the authorized personnel.

Decontamination of Empty Containers

Empty containers that previously held 2-Ethoxy-4-{[(propan-2-yl)amino]methyl}phenol must also be managed as hazardous waste until properly decontaminated.

  • Triple Rinse: Thoroughly rinse the empty container with a suitable solvent (e.g., ethanol or acetone) at least three times[8].

  • Collect Rinsate: The first rinseate must be collected and disposed of as hazardous waste[8]. Subsequent rinsates may also need to be collected depending on local regulations.

  • Deface Label: Once the container is decontaminated, completely deface or remove the original label to prevent misuse[7].

  • Final Disposal: The decontaminated container can then typically be disposed of as non-hazardous solid waste, but confirm this with your institutional guidelines[7].

By adhering to these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of 2-Ethoxy-4-{[(propan-2-yl)amino]methyl}phenol, thereby protecting themselves, their colleagues, and the environment.

References

  • Benchchem. (n.d.). Safe Disposal of Phenol, p-[2-(4-quinolyl)vinyl]-: A Step-by-Step Guide.
  • CymitQuimica. (2024). Safety Data Sheet: 2-ethoxy-4-{[(propan-2-yl)amino]methyl}phenol.
  • PubChem. (n.d.). Phenol, 2-ethoxy-4-methyl-.
  • Safety & Risk Services. (n.d.). In-Laboratory Treatment of Chemical Waste.
  • Benchchem. (2025). Proper Disposal of AF 430 Amine: A Guide for Laboratory Professionals.
  • Apollo Scientific. (n.d.). 2-Amino-4-methylphenol Safety Data Sheet.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Fisher Scientific. (2025). Safety Data Sheet: 2-Ethoxy-4-methylphenol.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Fisher Scientific. (2010). Safety Data Sheet: 2-Amino-4-methylphenol.
  • Collect and Recycle. (n.d.). Amine Disposal For Businesses.
  • University of South Florida. (2023). Guide to Chemical Waste Disposal in Chemistry Lab.
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  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.